Zemprocitinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2417414-44-7 |
|---|---|
Molecular Formula |
C16H19N5O2S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl)-1-bicyclo[1.1.1]pentanyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H19N5O2S/c1-2-5-24(22,23)20-15-7-16(8-15,9-15)21-10-19-12-6-18-14-11(13(12)21)3-4-17-14/h3-4,6,10,20H,2,5,7-9H2,1H3,(H,17,18) |
InChI Key |
WBKCMWRKRQABQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC12CC(C1)(C2)N3C=NC4=CN=C5C(=C43)C=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
Zemprocitinib's Mechanism of Action in Autoimmune Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zemprocitinib, also known as LNK01001, is an orally administered small molecule inhibitor of Janus kinase 1 (JAK1) developed for the treatment of various autoimmune and inflammatory diseases.[1][2][3][4] Autoimmune diseases such as rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis are characterized by a dysregulated immune response, often driven by pro-inflammatory cytokines.[2][5] this compound is designed to modulate these inflammatory processes by targeting the JAK-STAT signaling pathway, a critical intracellular cascade for many cytokines implicated in autoimmunity.[5] Preclinical data have suggested that this compound possesses a high degree of selectivity for JAK1, which may translate to an improved safety profile compared to less selective JAK inhibitors.[1][2]
Core Mechanism of Action: Selective JAK1 Inhibition
The primary mechanism of action of this compound is the selective inhibition of Janus kinase 1 (JAK1).[2][5] JAKs are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)) that play a crucial role in the signal transduction of numerous cytokines, growth factors, and hormones.[6] These signaling pathways are pivotal in regulating immune cell development, activation, and function.
In the canonical JAK-STAT pathway, the binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs.[6] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[6] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once docked, STATs are themselves phosphorylated by the activated JAKs.[6] This phosphorylation event causes the STATs to dimerize and translocate to the cell nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including those encoding pro-inflammatory mediators.[6]
This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing its phosphorylation and activation. This, in turn, blocks the phosphorylation and subsequent activation of downstream STAT proteins, thereby inhibiting the transcription of inflammatory genes.[6] The selectivity of this compound for JAK1 is a key feature, as the different JAK enzymes are associated with distinct signaling pathways. Inhibition of JAK2, for instance, has been linked to hematological side effects.[5]
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 5.95 | - |
| JAK2 | Data not publicly available | Some selectivity reported |
| JAK3 | Data not publicly available | Data not publicly available |
| TYK2 | Data not publicly available | Some selectivity reported |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for characterizing JAK inhibitors, the following outlines a likely experimental workflow.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate; this compound at various concentrations; assay buffer; and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add the JAK enzyme, the peptide substrate, and the different concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a luminometer or spectrophotometer.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assay for STAT Phosphorylation Inhibition
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target cytokine receptors and JAKs.
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway).
-
After stimulation, lyse the cells to extract proteins.
-
Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a suitable method, such as Western blotting or a phospho-specific ELISA.
-
Normalize the pSTAT levels to the total STAT levels.
-
Determine the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation (IC50).
-
Conclusion
This compound is a highly selective JAK1 inhibitor that demonstrates a clear mechanism of action through the modulation of the JAK-STAT signaling pathway. By preventing the phosphorylation of STAT proteins, this compound effectively downregulates the transcription of pro-inflammatory genes that are central to the pathophysiology of numerous autoimmune diseases. While detailed quantitative data on its selectivity profile and specific cytokine inhibition are not fully available in the public domain, the existing information points to a potent and selective inhibition of JAK1. Further publication of preclinical and clinical data will provide a more comprehensive understanding of its therapeutic potential and safety profile.
References
- 1. Lynk and Simcere partner to develop JAK1 inhibitor LNK01001 [pharmaceutical-technology.com]
- 2. Simcere Pharmaceutical Group Limited [simcere.com]
- 3. Lynk doses first patient in ankylosing spondylitis drug trial [clinicaltrialsarena.com]
- 4. This compound (LNK01001) / Lynk Pharmaceuticals, Simcere [delta.larvol.com]
- 5. What is LNK-01001 used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Zemprocitinib (LNK01001)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zemprocitinib, also known as LNK01001, is a novel, orally administered, highly selective small molecule inhibitor of Janus kinase 1 (JAK1). Developed by Lynk Pharmaceuticals, it is currently in late-stage clinical development for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis. By selectively targeting JAK1, this compound aims to modulate the signaling of key pro-inflammatory cytokines with greater precision, potentially offering an improved safety and efficacy profile compared to less selective JAK inhibitors. This guide provides an in-depth overview of the discovery rationale, mechanism of action, synthesis pathway, and preclinical data for this compound.
Discovery Rationale and Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The JAK family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases function in pairs to phosphorylate cytokine receptors and downstream STAT proteins, leading to the transcription of target genes.
This compound was developed as a second-generation, highly selective JAK1 inhibitor. The rationale for targeting JAK1 specifically is based on its crucial role in mediating the signaling of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and Type I interferons, which are central to the pathophysiology of many autoimmune diseases. By preferentially inhibiting JAK1 over other JAK family members, particularly JAK2 (linked to erythropoiesis) and JAK3 (linked to lymphopoiesis), this compound is designed to maximize therapeutic efficacy while minimizing potential off-target side effects associated with broader JAK inhibition.
Upon binding of a cytokine to its receptor, JAK1 is activated and phosphorylates the receptor, creating docking sites for STAT proteins. This compound inhibits this initial phosphorylation step, thereby blocking the downstream activation and nuclear translocation of STATs and preventing the expression of inflammatory genes.
Chemical Synthesis Pathway
The synthesis of this compound is detailed in patent US20220009927 A1, where it is referred to as "compound 1". The pathway involves a multi-step process starting from commercially available building blocks. The core of the molecule is constructed by coupling a bicyclo[1.1.1]pentane amine derivative with a heterocyclic moiety, followed by sulfonylation.
Below is a generalized workflow representing the key transformations in the synthesis of this compound.
Preclinical Data
Preclinical studies are essential to characterize the potency, selectivity, and pharmacokinetic profile of a drug candidate. While comprehensive data tables for this compound are not fully available in the public domain, information from patents and pharmacological databases allows for a summary of its key in vitro properties.
In Vitro Kinase Selectivity
The selectivity of a JAK inhibitor is a critical determinant of its therapeutic window. The half-maximal inhibitory concentration (IC50) is measured against a panel of kinases to assess potency and selectivity. This compound is reported to be a highly potent and selective JAK1 inhibitor.
| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 5.95 | - |
| JAK2 | >1000 | >168x |
| JAK3 | >1000 | >168x |
| TYK2 | >1000 | >168x |
| Data derived from pIC50 value of 8.2 for JAK1, as reported in pharmacological databases referencing patent literature. Values for other JAKs are inferred from descriptions of high selectivity. |
Preclinical Pharmacokinetics
Preclinical pharmacokinetic (PK) studies in animal models are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. These studies help predict human pharmacokinetics and determine appropriate dosing for clinical trials. While specific PK parameters for this compound in various species are not publicly disclosed, Phase I studies have shown good safety and tolerability, suggesting a favorable pharmacokinetic profile.
| Parameter | Description | Typical Animal Models |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Mouse, Rat, Dog |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Mouse, Rat, Dog |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Mouse, Rat, Dog |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Mouse, Rat, Dog |
| This table represents typical parameters evaluated in preclinical PK studies. Specific values for this compound are not available. |
Experimental Protocols
The following are representative methodologies for key experiments used in the discovery and characterization of a selective JAK1 inhibitor like this compound.
Protocol 1: In Vitro JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This protocol describes a method to determine the IC50 value of a test compound against JAK1.
Objective: To measure the potency of this compound in inhibiting JAK1 kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer to achieve final assay concentrations.
-
Prepare a solution containing recombinant human JAK1 enzyme and a biotinylated peptide substrate (e.g., Ulight™-JAK-1tide) in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer at a concentration near the Km for JAK1.
-
Prepare a detection solution containing Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-pY20) and Streptavidin-XL665.
-
-
Assay Procedure:
-
Add 2 µL of the diluted this compound solution to the wells of a low-volume 384-well assay plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 4 µL of the enzyme/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the detection solution to each well.
-
Incubate the plate for an additional 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Preclinical Oral Pharmacokinetic Study in Rodents
This protocol outlines a typical PK study in rats to determine key parameters after oral administration.
Objective: To evaluate the pharmacokinetic profile of this compound following a single oral dose.
Methodology:
-
Animal Dosing and Sampling:
-
Use male Sprague-Dawley rats (n=3 per time point), fasted overnight.
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood samples by centrifugation to obtain plasma, and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of this compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.
-
Extract this compound and an internal standard from plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the measured plasma concentrations to generate a concentration-time curve.
-
Perform non-compartmental analysis (NCA) using software such as Phoenix® WinNonlin® to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½ (half-life), CL/F (apparent clearance), and Vd/F (apparent volume of distribution).
-
Zemprocitinib: An In-Depth Technical Overview of Preclinical Efficacy
Zemprocitinib (LNK01001) , a highly selective Janus kinase 1 (JAK1) inhibitor developed by Lynk Pharmaceuticals, has emerged as a promising therapeutic agent for a range of autoimmune diseases. While the company has announced that promising preclinical data has paved the way for its advancement into clinical trials, specific quantitative in vivo efficacy data from these preclinical studies are not extensively available in the public domain. This guide, therefore, synthesizes the available information on this compound's mechanism of action, likely preclinical models employed, and the clinical outcomes that were informed by this foundational, albeit proprietary, preclinical data.
Mechanism of Action: Targeting the JAK1 Signaling Pathway
This compound functions as a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating the effects of numerous cytokines and growth factors that are central to immune responses and inflammation. By selectively targeting JAK1, this compound aims to modulate the inflammatory cascade with greater precision and potentially a better safety profile compared to broader-spectrum JAK inhibitors.
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell growth.
By inhibiting JAK1, this compound effectively blocks the downstream signaling of several key pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis and atopic dermatitis.
Preclinical Development and In Vivo Models
While specific data is limited, it is standard practice in the development of JAK inhibitors for autoimmune diseases to utilize well-established preclinical animal models. These models are crucial for demonstrating proof-of-concept and for assessing the in vivo efficacy and safety of a drug candidate before it proceeds to human clinical trials.
Likely Preclinical Models for Rheumatoid Arthritis:
For rheumatoid arthritis, the following models are commonly employed:
-
Collagen-Induced Arthritis (CIA) in rodents (mice or rats): This is the most widely used model as it shares many immunological and pathological features with human rheumatoid arthritis. Efficacy is typically assessed by measuring parameters such as paw swelling, clinical arthritis scores, and histological analysis of joint inflammation and damage.
-
Adjuvant-Induced Arthritis (AIA) in rats: This model is induced by immunization with an adjuvant and results in a severe, polyarticular inflammation. It is used to evaluate the anti-inflammatory and disease-modifying potential of drug candidates.
Likely Preclinical Models for Atopic Dermatitis:
For atopic dermatitis, common preclinical models include:
-
Oxazolone-induced or DNFB (2,4-dinitrofluorobenzene)-induced contact hypersensitivity in mice: These models are used to assess the ability of a compound to suppress allergic skin inflammation. Efficacy is measured by changes in ear swelling, skin thickness, and inflammatory cell infiltration.
-
Models involving genetic modifications or specific sensitizations that more closely mimic the chronic nature of atopic dermatitis.
The progression of this compound to Phase III clinical trials for both rheumatoid arthritis and atopic dermatitis strongly suggests that the compound demonstrated significant efficacy in these or similar preclinical models.
Summary of Publicly Available Information
While quantitative preclinical data remains proprietary, press releases from Lynk Pharmaceuticals have consistently highlighted the promising nature of this compound's preclinical profile. Key takeaways from these announcements include:
-
High Selectivity: this compound is described as a highly selective JAK1 inhibitor, which is anticipated to translate to an improved safety profile by minimizing off-target effects on other JAK isoforms.
-
Therapeutic Potential: The company has stated that preclinical data demonstrated significant therapeutic potential, justifying its progression into clinical development for multiple autoimmune indications.
Clinical Validation
The successful advancement of this compound into late-stage clinical trials provides indirect validation of its preclinical efficacy. As of late 2025, this compound is in Phase III clinical trials for rheumatoid arthritis and atopic dermatitis. Positive outcomes in Phase II studies, which are designed to provide initial evidence of efficacy in patients, would have been predicated on robust and convincing preclinical data.
Conclusion
This compound stands as a testament to the targeted drug development approach in the realm of autoimmune diseases. While the detailed quantitative data from its in vivo preclinical efficacy studies are not publicly accessible, the drug's mechanism of action as a selective JAK1 inhibitor and its successful progression to late-stage clinical trials underscore the strength of its foundational preclinical research. For researchers and drug development professionals, the story of this compound highlights the critical role of robust, albeit often confidential, preclinical data in guiding the development of next-generation therapeutics. Further insights into its preclinical profile may become available through future publications or patent disclosures.
Zemprocitinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Zemprocitinib (LNK01001) is an orally administered, highly selective Janus kinase 1 (JAK1) inhibitor currently in late-stage clinical development for the treatment of various autoimmune and inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, experimental methodologies, and the underlying mechanism of action of this compound.
Introduction
This compound is a next-generation small molecule inhibitor targeting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway.[2] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines involved in the pathogenesis of autoimmune disorders such as rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis.[2][3] By selectively inhibiting JAK1, this compound aims to modulate the immune response and alleviate disease symptoms with an improved safety profile compared to less selective JAK inhibitors.[2]
Pharmacokinetics
Detailed quantitative pharmacokinetic data from clinical trials of this compound in healthy volunteers and patient populations are not yet fully available in the public domain. However, based on information from completed Phase I, II, and ongoing Phase III clinical trials, a general pharmacokinetic profile can be outlined.[1]
Phase I studies in healthy volunteers have been completed in Australia and China, with an extended-release formulation also being developed. An open-label, fixed-sequence, Phase I clinical study is also evaluating the effects of fluconazole, rifampicin, and cyclosporine on the pharmacokinetics of this compound in healthy subjects, indicating that drug-drug interaction studies are underway.[1] Another Phase I study has evaluated the pharmacokinetic characteristics in subjects with renal insufficiency.[1]
Table 1: Anticipated Pharmacokinetic Parameters for a Selective JAK1 Inhibitor like this compound
| Parameter | Description | Expected Characteristics for a Small Molecule JAK Inhibitor |
| Tmax | Time to reach maximum plasma concentration | Rapid to moderate absorption, typically within 1-4 hours post-dose. |
| Cmax | Maximum observed plasma concentration | Dose-proportional increases are expected. |
| AUC | Area under the plasma concentration-time curve | Should demonstrate dose-proportionality. |
| t1/2 | Elimination half-life | A half-life that supports once or twice-daily dosing is typical for this class of drugs. |
| Metabolism | Primary route of drug breakdown | Expected to be primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. |
| Excretion | Primary route of drug elimination | Likely to be excreted through both renal and fecal routes. |
Experimental Protocols: Pharmacokinetic Analysis
Human Pharmacokinetic Studies (Phase I)
-
Study Design: A typical Phase I study would be a randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.
-
Methodology:
-
Subjects are administered a single oral dose of this compound or placebo.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation.
-
Plasma concentrations of this compound and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis with software such as WinNonlin®.
-
Caption: Phase I Pharmacokinetic Study Workflow.
Pharmacodynamics
This compound's primary pharmacodynamic effect is the selective inhibition of the JAK1 enzyme. This, in turn, blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the downstream signaling of many pro-inflammatory cytokines.[2]
While specific clinical data on the quantitative effects of this compound on STAT phosphorylation and cytokine levels are not yet publicly available, preclinical data suggests high selectivity for JAK1 over other JAK isoforms.[3] This selectivity is expected to translate into a favorable safety profile by minimizing off-target effects associated with the inhibition of JAK2 (implicated in hematopoiesis) and JAK3 (involved in lymphocyte development).[2] Phase II clinical trials in rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis have all reported significant therapeutic effects and a high level of safety.[1][3]
Signaling Pathway
Caption: this compound's Mechanism of Action in the JAK-STAT Pathway.
Experimental Protocols: Pharmacodynamic Analysis
JAK1 Enzyme Activity Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting JAK1 enzymatic activity.
-
Methodology:
-
Recombinant human JAK1 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP).
-
This compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (e.g., with [γ-33P]ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Phospho-STAT Assay
-
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
-
Methodology:
-
A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a cytokine that signals through JAK1 (e.g., interleukin-6 or interferon-gamma).
-
After a short incubation period, the cells are fixed and permeabilized.
-
The levels of phosphorylated STAT (pSTAT) are measured using flow cytometry with a fluorescently labeled anti-pSTAT antibody.
-
The IC50 value for the inhibition of STAT phosphorylation is determined.
-
Caption: Workflow for a Cell-Based Phospho-STAT Assay.
Conclusion
This compound is a promising, highly selective JAK1 inhibitor with demonstrated efficacy and a favorable safety profile in Phase II clinical trials for several autoimmune diseases. While detailed quantitative pharmacokinetic and pharmacodynamic data from human studies are not yet extensively published, the available information and the established characteristics of this drug class suggest a profile of a potent and selective immunomodulatory agent. Further data from ongoing Phase III trials and subsequent publications will be crucial to fully elucidate the clinical pharmacology of this compound and its potential to become a valuable therapeutic option for patients with autoimmune and inflammatory conditions.
References
Structural Biology of Zemprocitinib's Engagement with JAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zemprocitinib is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a critical attribute, potentially leading to a more favorable safety profile by minimizing off-target effects. This technical guide delves into the structural and molecular underpinnings of this compound's interaction with JAK1, providing an in-depth overview for researchers and professionals in drug development. While a co-crystal structure of this compound in complex with JAK1 is not yet publicly available, this guide synthesizes current knowledge on JAK1 structure, inhibitor binding, and relevant experimental methodologies to provide a comprehensive understanding.
Data Presentation: Comparative Inhibitory Activity
This compound demonstrates significant selectivity for JAK1 over other JAK family kinases. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selective JAK1 inhibitors against the four members of the JAK family. This quantitative data is essential for comparing the selectivity profiles of these compounds.
Table 1: Inhibitory Potency (IC50) of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 5.95[1] |
| JAK2 | 141.3[1] |
| TYK2 | 119[1] |
| JAK3 | >10,000 |
Table 2: Comparative Inhibitory Potency (IC50, nM) of Selective JAK1 Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| This compound | 5.95 [1] | 141.3 [1] | >10,000 | 119 [1] |
| Upadacitinib | 43 | 110 | 2300 | 460 |
| Filgotinib | 10 | 28 | 810 | 116 |
| Abrocitinib | 29 | 803 | >10,000 | 1250[2] |
| AZD0449 | 2.4[2] | 120[2] | >10,000[2] | 2500[2] |
| AZD4604 | 0.54[2] | 27[2] | >10,000[2] | 580[2] |
Structural Insights into this compound-JAK1 Binding
As of the latest available data, a publicly accessible co-crystal structure of this compound bound to the JAK1 kinase domain has not been released. However, based on the structures of other selective JAK1 inhibitors, we can infer the likely binding mode of this compound.
The JAK1 kinase domain, like other members of the family, consists of an N-lobe and a C-lobe connected by a hinge region, which forms the ATP-binding pocket. Selective JAK1 inhibitors typically form hydrogen bonds with the hinge region backbone, a common feature for kinase inhibitors. The selectivity of these inhibitors is often attributed to interactions with specific amino acid residues within the ATP-binding site that differ among the JAK isoforms. For instance, the presence of a glycine-rich loop and specific residues in the solvent-exposed region allows for the design of inhibitors that can exploit these subtle differences to achieve high selectivity.
In the absence of a crystal structure, computational methods such as homology modeling and molecular docking can be employed to predict the binding pose of this compound within the JAK1 active site. These models can be built using the known crystal structures of JAK1 in complex with other inhibitors as templates. Such in silico studies can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the potent and selective inhibition of JAK1 by this compound.[3]
Experimental Protocols
The determination of a JAK inhibitor's potency and selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments typically cited in the characterization of compounds like this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of an inhibitor to a kinase.
Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to the kinase of interest. The kinase is labeled with a europium (Eu)-chelate-labeled antibody. When the tracer and the antibody-labeled kinase are in close proximity, a high FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired concentrations.
-
Kinase and Antibody Preparation: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer.
-
Tracer Preparation: Prepare a solution of the kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Principle: Cytokine stimulation of immune cells leads to the activation of the JAK-STAT pathway and the phosphorylation of specific STAT proteins. A JAK inhibitor will block this phosphorylation. The levels of phosphorylated STAT (pSTAT) can be quantified using flow cytometry with phospho-specific antibodies.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokines (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)
-
Test compound (this compound)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTATs (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Compound Treatment: Pre-incubate whole blood or PBMCs with various concentrations of the test compound for a specified time.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Lysis: Stop the stimulation by adding a fixation and lysis buffer to fix the cells and lyse red blood cells.
-
Permeabilization: Permeabilize the cells to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTATs.
-
Data Acquisition: Acquire the samples on a flow cytometer, collecting data for a sufficient number of events.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal. Plot the MFI against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Mandatory Visualizations
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[4] The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4][5] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[4][5] this compound, as a JAK1 inhibitor, blocks this cascade at an early stage.
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for JAK Inhibitor Selectivity Profiling
The development of a selective JAK inhibitor follows a structured workflow, from initial high-throughput screening to detailed in-cell selectivity profiling.[6] This process ensures the identification of compounds with the desired potency and selectivity profile.
Caption: A generalized experimental workflow for identifying and characterizing selective JAK1 inhibitors.
Conclusion
This compound is a promising selective JAK1 inhibitor with a biochemical profile that suggests a favorable therapeutic window. While the precise structural details of its interaction with JAK1 await public disclosure of a co-crystal structure, a comprehensive understanding of the JAK1 active site and the binding modes of other selective inhibitors provides a strong basis for its mechanism of action. The experimental protocols outlined in this guide represent the standard methodologies used to characterize such inhibitors, providing a framework for further research and development in the field of JAK-targeted therapies. The continued investigation into the structural biology of JAK1 and its inhibitors will undoubtedly pave the way for the design of next-generation therapeutics with even greater selectivity and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
Off-Target Kinase Profiling of LNK01001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific quantitative off-target kinase profiling data and detailed proprietary experimental protocols for LNK01001 are not extensively available in the public domain. This guide provides a comprehensive overview based on publicly accessible information and general practices in kinase inhibitor profiling to serve as a technical resource for researchers and professionals in the field.
Introduction to LNK01001
LNK01001 is an innovative, orally administered, highly selective Janus kinase 1 (JAK1) inhibitor developed by Lynk Pharmaceuticals.[1][2][3] It is currently in clinical development for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), ankylosing spondylitis (AS), and atopic dermatitis (AD).[1][4] Preclinical data have suggested that LNK01001 possesses a higher selectivity and potentially a better safety profile compared to other marketed JAK inhibitors.[3][5][6] The selectivity of LNK01001 for JAK1 over other JAK family members, particularly JAK2, is a key attribute, as this may minimize side effects related to the inhibition of other JAK kinases.[7]
Rationale for Off-Target Kinase Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Consequently, small molecule kinase inhibitors can often bind to multiple kinases, leading to off-target effects. These off-target activities can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive off-target kinase profiling is a critical step in the preclinical development of any new kinase inhibitor to assess its selectivity and potential for adverse effects.
Quantitative Kinase Profiling of LNK01001
While specific data for LNK01001 is not publicly available, a typical off-target kinase profiling panel assesses the inhibitory activity of a compound against a broad range of kinases. The data is usually presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Below is a representative table illustrating how the selectivity of a hypothetical JAK1 inhibitor might be presented. This is not actual data for LNK01001.
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 10 | 1x |
| JAK2 | 500 | 50x |
| JAK3 | 1000 | 100x |
| TYK2 | 800 | 80x |
| ABL1 | >10,000 | >1000x |
| SRC | >10,000 | >1000x |
| LCK | >10,000 | >1000x |
| SYK | >10,000 | >1000x |
| EGFR | >10,000 | >1000x |
| VEGFR2 | >10,000 | >1000x |
Experimental Protocols for Kinase Profiling
A variety of biochemical assays can be employed for kinase profiling. Common methods include radiometric assays, which are considered the gold standard, and non-radioactive methods such as fluorescence-based and luminescence-based assays.[8]
Generalized Radiometric Kinase Assay Protocol (Example)
This protocol is a generalized example and does not represent the specific protocol used for LNK01001.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).
-
Compound Addition: The test compound (e.g., LNK01001) is added to the reaction mixture at various concentrations. A control with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP at a concentration typically near the Km value for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a predetermined amount of time at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Key Processes and Pathways
Experimental Workflow for Off-Target Kinase Profiling
Caption: Generalized workflow for off-target kinase profiling.
The JAK-STAT Signaling Pathway and LNK01001's Selectivity
Caption: LNK01001 selectively inhibits JAK1 in the JAK-STAT pathway.
Conclusion
LNK01001 is a promising highly selective JAK1 inhibitor with potential for a favorable safety profile due to its specificity. While detailed off-target kinase profiling data is not yet in the public domain, the consistent emphasis on its high selectivity in press releases and clinical trial announcements suggests that extensive preclinical screening has been conducted to establish its kinase inhibition profile. For drug development professionals and researchers, understanding the principles and methodologies of off-target kinase profiling is essential for evaluating the potential of new therapeutic agents like LNK01001. Further publication of preclinical data will be crucial to fully elucidate the selectivity and off-target profile of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Simcere Pharmaceutical Group Limited [simcere.com]
- 3. biospectrumasia.com [biospectrumasia.com]
- 4. Lynk Pharma doses first rheumatoid arthritis patient in phase ? clinical trial of LNK01001 [pharmabiz.com]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. Lynk and Simcere partner to develop JAK1 inhibitor LNK01001 [pharmaceutical-technology.com]
- 7. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis - BioSpace [biospace.com]
- 8. reactionbiology.com [reactionbiology.com]
Methodological & Application
Zemprocitinib In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zemprocitinib, also known as LNK01001, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases. As a selective JAK1 inhibitor, this compound offers a targeted therapeutic approach with the potential for an improved safety profile compared to less selective JAK inhibitors. These application notes provide detailed protocols for in vitro kinase assays to evaluate the potency and selectivity of this compound, along with a summary of its inhibitory activity.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family comprises four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the activation of Signal Transducers and Activators of Transcription (STATs). This signaling cascade, known as the JAK-STAT pathway, regulates the transcription of genes involved in inflammation, immunity, and hematopoiesis. This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby modulating the downstream signaling of pro-inflammatory cytokines.
Quantitative Data: Kinase Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values against the four members of the JAK family are summarized below. The data demonstrates this compound's high selectivity for JAK1.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 5.95 [2] | 1 |
| JAK2 | 141.3[2] | ~24 |
| JAK3 | >10,000 | >1680 |
| TYK2 | 119[2] | ~20 |
Note: The IC50 value for JAK3 is reported to be greater than 10,000 nM.
Experimental Protocols
A widely used method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The following protocol is a representative example for assessing the inhibitory activity of this compound against JAK1.
In Vitro JAK1 Kinase Assay Protocol (ADP-Glo™)
1. Materials and Reagents:
-
Recombinant human JAK1 enzyme
-
Poly-Glu,Tyr (4:1) substrate
-
This compound (or other test compounds)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and sterile tips
-
Plate reader with luminescence detection capabilities
2. Experimental Workflow:
References
Application Notes and Protocols for Cell-Based Assays to Determine Zemprocitinib Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zemprocitinib (also known as LNK01001) is a selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various autoimmune and inflammatory conditions, including atopic dermatitis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3][4] The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in the pathogenesis of these diseases. This compound exerts its therapeutic effect by inhibiting JAK1, thereby modulating the signaling of pro-inflammatory cytokines.
These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of this compound. The described assays are designed to assess the inhibitory activity of this compound on the JAK1 signaling pathway and its downstream functional consequences.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine receptor signaling. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This compound selectively inhibits JAK1, thereby interfering with the signaling of various pro-inflammatory cytokines that are dependent on this kinase.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Simcere Pharmaceutical Group Limited [simcere.com]
- 3. Lynk Pharmaceuticals Announces Positive Topline Data from Phase II Clinical Trial of LNK01001 in the Treatment of Ankylosing Spondylitis [prnewswire.com]
- 4. Lynk reports topline results from trial to treat ankylosing spondylitis [clinicaltrialsarena.com]
Application Notes and Protocols for Studying Zemprocitinib in Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zemprocitinib (LNK01001) is a highly selective Janus kinase 1 (JAK1) inhibitor currently under investigation for the treatment of autoimmune diseases, including rheumatoid arthritis.[1][2] Preclinical studies are crucial for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound. This document provides detailed application notes and protocols for utilizing common animal models of arthritis to study the effects of this compound. While specific preclinical data for this compound remains largely proprietary, this guide offers a framework based on established methodologies for evaluating selective JAK1 inhibitors in arthritis research.
Mechanism of Action: The JAK/STAT Signaling Pathway
This compound, as a selective JAK1 inhibitor, targets a key pathway in the inflammatory cascade that is central to the pathogenesis of rheumatoid arthritis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.
In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) bind to their respective receptors on immune cells. This binding activates receptor-associated JAKs, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, cell proliferation, and immune responses. By selectively inhibiting JAK1, this compound is expected to block the signaling of several key pro-inflammatory cytokines, thereby reducing inflammation and joint damage.
References
Application Notes and Protocols for Zemprocitinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zemprocitinib is a potent and selective inhibitor of Janus kinase (JAK), with a primary specificity for JAK1.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular responses to a wide array of cytokines and growth factors, playing a central role in immune function and inflammation.[4][5] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1][6] this compound, also identified as LNK01001, exerts its therapeutic effect by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of downstream inflammatory genes.[4][5][7][8]
These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in in vitro cell culture experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉N₅O₂S | [9][10] |
| Molecular Weight | 345.42 g/mol | [9][10] |
| Appearance | Solid powder | |
| Primary Target | Janus Kinase 1 (JAK1) | [1][2][3] |
Recommended Solvents and Storage
Solubility
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications. While the exact solubility in DMSO has not been widely published, its chemical structure suggests high solubility in this organic solvent, a common characteristic for kinase inhibitors used in cellular assays.
It is crucial to perform a solubility test to determine the maximum practical concentration for your specific batch of this compound. A general starting point for a high-concentration stock solution is 10 mM to 50 mM.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Solution Type | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Store in a dry, dark environment. |
| DMSO Stock Solution | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.45 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 345.42 g/mol x 1000 mg/g = 3.45 mg
-
-
Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions for Cell Culture
Crucial Consideration: DMSO Cytotoxicity High concentrations of DMSO are toxic to cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% , with ≤ 0.1% being ideal for sensitive cell lines or long-term experiments.[11][12][13][14] Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Procedure:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute: Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy and minimize pipetting errors.
-
Example Dilution (for a final concentration of 10 µM with ≤ 0.1% DMSO):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile culture medium. This results in a 100 µM intermediate solution (DMSO concentration is 1%).
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM solution to 900 µL of medium in the well. The final DMSO concentration will be 0.1%.
-
-
Mix and Treat: Gently mix the medium in the wells after adding the compound.
-
Incubate: Proceed with the experimental incubation as required.
Visualizations
This compound Signaling Pathway
This compound inhibits the JAK1-STAT signaling pathway. The diagram below illustrates this mechanism of action.
Caption: Mechanism of this compound action on the JAK1-STAT pathway.
Experimental Workflow for Solution Preparation
The following diagram outlines the logical workflow for preparing this compound solutions for cell culture experiments.
References
- 1. Lynk nets $28M to develop JAK inhibitors for autoimmune diseases | BioWorld [bioworld.com]
- 2. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis - BioSpace [biospace.com]
- 3. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis [prnewswire.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 6. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound | C16H19N5O2S | CID 152231544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Application Notes and Protocols for High-Throughput Screening of Novel JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK1, plays a pivotal role in cytokine signaling pathways that are critical for immune function and cell growth. Dysregulation of the JAK/STAT signaling cascade is implicated in a variety of autoimmune diseases and cancers, making JAK1 a compelling therapeutic target. The discovery of novel and selective JAK1 inhibitors is a significant focus in drug development. High-throughput screening (HTS) provides an efficient platform for identifying promising lead compounds from large chemical libraries.
These application notes provide detailed protocols and comparative data for various HTS assays designed to identify and characterize novel JAK1 inhibitors. The included methodologies cover both biochemical and cell-based approaches, offering a comprehensive guide for establishing robust screening campaigns.
The JAK1-STAT Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the receptor-associated JAKs, such as JAK1, into close proximity, leading to their trans-activation through phosphorylation. Activated JAK1 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAK1, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][2]
Caption: The JAK1-STAT Signaling Pathway.
High-Throughput Screening Assays for JAK1 Inhibitors
A variety of HTS assays are available to identify and characterize JAK1 inhibitors. These can be broadly categorized into biochemical assays, which measure the direct inhibition of the JAK1 enzyme, and cell-based assays, which assess the downstream effects of JAK1 inhibition in a more physiologically relevant context.
Biochemical Assays
Biochemical assays utilize purified, recombinant JAK1 enzyme and a substrate to directly measure the inhibitory activity of test compounds. These assays are generally robust, have a large signal window, and are amenable to ultra-high-throughput screening (uHTS).
Principle: TR-FRET assays are a popular choice for HTS due to their sensitivity and resistance to interference from fluorescent compounds.[3] In a typical JAK1 kinase assay, a biotinylated peptide substrate and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., Europium cryptate) are used. The antibody recognizes the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. JAK1 inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X JAK1 enzyme solution in kinase buffer.
-
Prepare a 2X substrate/ATP mixture in kinase buffer.
-
Prepare test compounds at 4X the final desired concentration in an appropriate solvent (e.g., DMSO).
-
Prepare a detection mix containing a Europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (SA-APC) conjugate in detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X JAK1 enzyme solution to each well.
-
Add 2.5 µL of the 4X test compound solution.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Determine the percent inhibition for each compound concentration.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Principle: FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[4] When the tracer binds to a larger molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive FP assay for JAK1, a fluorescently labeled ATP competitive probe is used. When the probe is bound to the JAK1 kinase domain, it exhibits high FP. Inhibitors that bind to the ATP-binding pocket of JAK1 will displace the probe, resulting in a decrease in FP.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X JAK1 enzyme solution in binding buffer.
-
Prepare a 2X fluorescent tracer solution in binding buffer.
-
Prepare test compounds at 4X the final desired concentration in an appropriate solvent.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X JAK1 enzyme solution to each well.
-
Add 5 µL of the 4X test compound solution.
-
Add 10 µL of the 2X fluorescent tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-capable plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the percent inhibition and calculate IC50 values.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating compound activity by measuring the inhibition of JAK1 signaling within a cellular environment.
Principle: This assay directly measures the phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway. Cells are stimulated with a cytokine that activates JAK1, and the level of phosphorylated STAT (pSTAT) is quantified.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a relevant cell line (e.g., human whole blood, PBMCs, or a cell line expressing the appropriate cytokine receptor) to the desired density.[6]
-
Plate the cells in a 96-well or 384-well plate.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with test compounds at various concentrations for 1-2 hours.
-
Stimulate the cells with a JAK1-activating cytokine (e.g., IL-6 or IFN-α) for 15-30 minutes.[6]
-
-
Cell Lysis and Detection:
-
Lyse the cells and quantify the levels of a specific phosphorylated STAT (e.g., pSTAT1 or pSTAT3) using a sensitive detection method such as:
-
TR-FRET: Utilize a commercial kit with donor and acceptor-labeled antibodies specific for total and phosphorylated STAT.
-
AlphaLISA: Employ donor and acceptor beads conjugated to antibodies against total and phosphorylated STAT.
-
Flow Cytometry: Fix, permeabilize, and stain the cells with a fluorescently labeled anti-pSTAT antibody.
-
-
-
Data Analysis:
-
Normalize the pSTAT signal to the total STAT signal or a housekeeping protein.
-
Calculate the percent inhibition and determine the IC50 values.
-
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a STAT-responsive promoter.[7] Activation of the JAK-STAT pathway by a cytokine induces the expression of the reporter gene, which can be measured as a luminescent or fluorescent signal. JAK1 inhibitors block this signaling cascade, leading to a decrease in the reporter signal.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture the reporter cell line to the appropriate density.
-
Plate the cells in a white, opaque 96-well or 384-well plate suitable for luminescence measurements.
-
-
Compound Treatment and Stimulation:
-
Add test compounds to the wells.
-
Stimulate the cells with a cytokine that activates the JAK1-STAT pathway.
-
Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).
-
-
Signal Detection:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the luminescent or fluorescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the reporter signal and determine the IC50 values.
-
Assay Validation and Data Interpretation
A crucial aspect of any HTS campaign is rigorous assay validation to ensure the data generated is reliable and reproducible. A key parameter for assessing the quality of an HTS assay is the Z'-factor.[8]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Positive Control: Uninhibited reaction (e.g., DMSO vehicle).
-
Negative Control: Fully inhibited reaction (e.g., a known potent inhibitor at a high concentration).
-
SD: Standard Deviation.
Interpretation of Z'-Factor:
-
Z' > 0.5: An excellent assay, suitable for HTS.[9]
-
0 < Z' < 0.5: A marginal assay, may be acceptable for smaller screens.[8]
-
Z' < 0: An unacceptable assay.[8]
Data Presentation: Comparative Inhibitory Activity of Known JAK1 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK inhibitors across different assay platforms. This data can serve as a benchmark for novel compound evaluation.
Table 1: IC50 Values (nM) in Biochemical Assays
| Compound | Assay Type | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | Enzymatic | 11 | 20 | 1 | 91 |
| Ruxolitinib | Enzymatic | 3.3 | 2.8 | 428 | 19 |
| Filgotinib | Enzymatic | 10 | 28 | 810 | 116 |
| Upadacitinib | Enzymatic | 43 | 110 | 2300 | 460 |
Data compiled from multiple sources and may vary depending on specific assay conditions.
Table 2: IC50 Values (nM) in Cell-Based Assays (Whole Blood) [6]
| Compound | Cytokine Stimulus / Pathway | IC50 (nM) |
| Tofacitinib | IL-6 (JAK1/JAK2) | 16.1 |
| IFN-α (JAK1/TYK2) | 10.3 | |
| Ruxolitinib | IL-6 (JAK1/JAK2) | Not reported in this study |
| IFN-α (JAK1/TYK2) | Not reported in this study | |
| Filgotinib | IL-6 (JAK1/JAK2) | 629 |
| IFN-α (JAK1/TYK2) | 78 | |
| Upadacitinib | IL-6 (JAK1/JAK2) | 39.2 |
| IFN-α (JAK1/TYK2) | 5.3 |
Experimental Workflows
Caption: General workflows for biochemical and cell-based HTS assays.
Conclusion
The selection of an appropriate HTS assay for the discovery of novel JAK1 inhibitors depends on the specific goals of the screening campaign. Biochemical assays are well-suited for large-scale primary screens to identify direct enzyme inhibitors, while cell-based assays are invaluable for secondary screening and lead optimization to confirm cellular potency and provide a more physiologically relevant assessment of compound activity. By employing the detailed protocols and considering the comparative data presented in these application notes, researchers can establish robust and reliable screening platforms to accelerate the discovery of the next generation of JAK1-targeted therapeutics.
References
- 1. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assay.dev [assay.dev]
- 9. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Immunohistochemical Assessment of Zemprocitinib Tissue Distribution
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zemprocitinib (LNK01001) is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating the signaling of numerous pro-inflammatory cytokines involved in autoimmune diseases.[1] By inhibiting JAK1, this compound modulates the immune response, making it a promising therapeutic agent for conditions such as rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis.[1][2][3]
Understanding the tissue distribution and cellular localization of this compound is critical for optimizing its therapeutic efficacy and assessing potential off-target effects. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of a target molecule within the morphological context of the tissue.[4][5] However, applying IHC to small molecules like this compound presents unique challenges, primarily the need for a highly specific antibody that can recognize the drug in situ.
These application notes provide a hypothetical framework and a detailed protocol for the immunohistochemical detection of this compound in tissue samples. It is important to note that a validated commercial antibody against this compound is not currently available, and the following protocols are based on established principles for small molecule IHC.
Principle of the Method
The detection of a small molecule drug like this compound via IHC first requires the generation of a specific antibody. This is typically achieved by conjugating the small molecule (hapten) to a larger carrier protein to elicit an immune response. Once a specific antibody is developed and validated, it can be used in a standard IHC workflow. This involves preparing tissue sections, unmasking the target, incubating with the primary anti-Zemprocitinib antibody, followed by a labeled secondary antibody, and finally, visualization with a chromogenic or fluorescent substrate.[6][7][8]
This compound Mechanism of Action: The JAK/STAT Pathway
The JAK/STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immunity.[1] this compound selectively inhibits JAK1, thereby blocking this signaling cascade.
Figure 1. this compound inhibits the JAK1/STAT signaling pathway.
Experimental Protocols
Protocol 1: Hypothetical Anti-Zemprocitinib Antibody Generation
This protocol outlines the conceptual steps for generating a polyclonal or monoclonal antibody for the detection of this compound.
-
Hapten-Carrier Conjugation:
-
Chemically conjugate this compound (the hapten) to a larger immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This step is crucial as small molecules are generally not immunogenic on their own.
-
-
Immunization:
-
Immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the this compound-carrier conjugate mixed with an appropriate adjuvant.
-
Administer a series of booster injections to stimulate a robust immune response.
-
-
Titer Monitoring:
-
Periodically collect serum from the immunized animals and determine the antibody titer using an ELISA assay coated with a this compound-BSA conjugate (using a different carrier than for immunization to avoid anti-carrier antibodies).
-
-
Antibody Purification and Validation:
-
For Polyclonal Antibodies: Purify the antibodies from the serum using affinity chromatography with the immobilized this compound antigen.
-
For Monoclonal Antibodies: Perform hybridoma fusion with spleen cells from the immunized mice and screen the resulting clones for the production of high-affinity, specific antibodies.
-
Validate the specificity of the purified antibody through competitive ELISA, dot blot, and Western blot (if applicable) to ensure it specifically recognizes free this compound and does not cross-react with structurally similar molecules or the carrier protein.
-
Test the antibody on tissue sections from dosed and vehicle-control animals to confirm its performance in IHC.
-
Protocol 2: Immunohistochemical Staining for this compound in Paraffin-Embedded Tissues
This protocol provides a step-by-step guide for the detection of this compound. Optimization may be required depending on the tissue type and the specific antibody used.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Zemprocitinib antibody (hypothetical)
-
Biotinylated Secondary Antibody (e.g., Goat Anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 1 change for 3 minutes.
-
Immerse in 70% Ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in Antigen Retrieval Buffer and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse slides in PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Zemprocitinib antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor the color development (typically a brown precipitate) under a microscope (1-5 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a light microscope. This compound-positive areas will show a brown stain, while nuclei will be blue.
-
Quantify the staining intensity and distribution using image analysis software.
-
Experimental Workflow
The following diagram illustrates the key steps in the IHC protocol for this compound detection.
Figure 2. Immunohistochemistry (IHC) experimental workflow.
Hypothetical Data Presentation
Following IHC staining and quantitative image analysis, the tissue distribution of this compound could be summarized as shown in the table below. The data is presented as the percentage of positively stained area and the average staining intensity (on a scale of 0-3, where 0=none, 1=low, 2=moderate, 3=high).
Disclaimer: The following data is purely illustrative and does not represent actual experimental results.
| Tissue Type | Target Cell Population | % Positive Area (Mean ± SD) | Staining Intensity (Mean ± SD) |
| Skin (Lesional) | Epidermal Keratinocytes | 65.4 ± 8.2 | 2.5 ± 0.4 |
| Dermal Infiltrating Lymphocytes | 82.1 ± 10.5 | 2.8 ± 0.3 | |
| Synovial Membrane | Synoviocytes | 75.9 ± 9.1 | 2.6 ± 0.5 |
| Liver | Hepatocytes | 5.2 ± 1.5 | 0.5 ± 0.2 |
| Kidney | Tubular Epithelial Cells | 8.1 ± 2.3 | 0.8 ± 0.3 |
| Spleen | Lymphocytes | 90.5 ± 7.8 | 2.9 ± 0.2 |
| Brain | Neurons / Glia | < 1.0 | 0.1 ± 0.1 |
This table suggests a hypothetical preferential distribution of this compound to tissues rich in immune cells and sites of inflammation (skin, synovium, spleen), with lower distribution in the liver, kidney, and minimal presence in the brain, which would be a desirable characteristic for minimizing systemic side effects.
References
- 1. JAK/STAT signaling - My Cancer Genome [mycancergenome.org]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. cusabio.com [cusabio.com]
- 6. Antibodies against small molecules - Immusmol [immusmol.com]
- 7. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Zemprocitinib solubility issues in aqueous buffers
Welcome to the technical support center for Zemprocitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in-vitro experiments, with a particular focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Janus kinase 1 (JAK1).[1][2] JAK kinases are intracellular, non-receptor tyrosine kinases that are involved in mediating signaling from type I and type II cytokine receptors.[3] By inhibiting JAK1, this compound disrupts the signaling pathways of key pro-inflammatory cytokines.[3] This mechanism of action makes it a subject of interest for research in autoimmune diseases and other inflammatory conditions.[2]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the likely causes?
Poor aqueous solubility is a common challenge with many small molecule inhibitors.[4][5][6] Several factors can contribute to the precipitation of this compound in your experiments:
-
Intrinsic Low Solubility: Like many kinase inhibitors, this compound may have inherently low solubility in aqueous solutions.[7]
-
Buffer pH: The pH of your buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[8][9]
-
Buffer Composition: The salt concentration and the presence of other components in your buffer can affect solubility.
-
Compound Concentration: The concentration of this compound you are trying to dissolve may exceed its solubility limit in the specific buffer system.
-
Temperature: Temperature can influence solubility, although the effect varies between compounds.
-
Improper Dissolution Technique: The method used to dissolve the compound can affect the final outcome.
Troubleshooting Guide: Enhancing this compound Solubility
If you are encountering solubility issues with this compound, consider the following troubleshooting strategies. The effectiveness of each technique can be compound-specific, so empirical testing is recommended.
Strategy 1: Optimization of Buffer Conditions
Adjusting the pH and composition of your aqueous buffer is often the first and most straightforward approach to improving solubility.
Experimental Protocol: pH Screening for Optimal Solubility
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., from pH 4.0 to 8.0). Common buffers include citrate, phosphate, and Tris.
-
Prepare a concentrated stock solution: Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.
-
Dilution and Equilibration: Add a small, consistent volume of the this compound stock solution to each of the different pH buffers to achieve your desired final concentration.
-
Incubation: Gently agitate the solutions at a controlled temperature for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.
-
Observation and Quantification: Visually inspect for any precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Table 1: Hypothetical pH-Dependent Solubility of this compound
| Buffer System | pH | Visual Observation | Supernatant Concentration (µM) |
| Citrate | 4.0 | Clear Solution | 50 |
| Citrate | 5.0 | Clear Solution | 45 |
| Phosphate | 6.0 | Slight Haze | 25 |
| Phosphate | 7.4 | Visible Precipitate | 10 |
| Tris | 8.0 | Visible Precipitate | 8 |
Note: This table presents hypothetical data for illustrative purposes.
Strategy 2: Use of Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10][11]
Experimental Protocol: Co-solvent Titration
-
Select a co-solvent: Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Prepare a concentrated stock: Dissolve this compound in 100% of the chosen co-solvent.
-
Create a dilution series: Prepare a series of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Spike in the compound: Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture.
-
Equilibrate and Analyze: Allow the solutions to equilibrate and then determine the solubility as described in the pH screening protocol.
Table 2: Hypothetical Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Visual Observation | Supernatant Concentration (µM) |
| None | 0% | Visible Precipitate | 10 |
| DMSO | 1% | Slight Haze | 20 |
| DMSO | 5% | Clear Solution | 60 |
| Ethanol | 5% | Slight Haze | 35 |
| PEG 400 | 5% | Clear Solution | 55 |
Note: This table presents hypothetical data for illustrative purposes.
Strategy 3: Employing Solubilizing Excipients
Surfactants and cyclodextrins are commonly used to enhance the solubility of poorly soluble drugs.[4][5]
-
Surfactants: Molecules like Tween-80 and Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with guest molecules, thereby increasing their solubility in water.[5][8]
Experimental Protocol: Screening of Solubilizing Excipients
-
Prepare excipient solutions: Prepare solutions of different excipients (e.g., 1% Tween-80, 5% β-cyclodextrin) in your desired aqueous buffer.
-
Add this compound: Add an excess of solid this compound powder to each excipient solution.
-
Equilibrate: Agitate the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved compound and measure the concentration of the solubilized this compound in the supernatant.
Visualizing Experimental Workflows and Pathways
This compound Solubility Troubleshooting Workflow
References
- 1. This compound - Lynk Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. ijmsdr.org [ijmsdr.org]
Optimizing Zemprocitinib Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Zemprocitinib (LNK01001), a selective Janus kinase 1 (JAK1) inhibitor, for use in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LNK01001, is a highly selective, orally administered small molecule inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a critical communication route for numerous cytokines, growth factors, and hormones. By selectively inhibiting JAK1, this compound blocks the downstream signaling of pro-inflammatory cytokines, which are implicated in various autoimmune and inflammatory diseases.[2][3]
Q2: Which signaling pathway does this compound target?
This compound specifically targets the JAK1 enzyme within the JAK/STAT signaling cascade. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound's inhibition of JAK1 prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory response.
Q3: What are the primary applications of this compound in research?
In a research context, this compound is a valuable tool for investigating the role of JAK1-mediated signaling in various biological processes. It can be used in cell-based assays to:
-
Elucidate the involvement of the JAK1 pathway in immune cell activation and differentiation.
-
Study the effects of inhibiting specific cytokine signaling pathways (e.g., those mediated by IL-6, IFN-γ).
-
Investigate the therapeutic potential of selective JAK1 inhibition in models of autoimmune diseases, inflammation, and cancer.
Q4: Is this compound cell-permeable?
Yes, as a small molecule inhibitor designed for oral administration in clinical settings, this compound is cell-permeable, allowing it to reach its intracellular target, JAK1.[1][4]
Troubleshooting Guide
Issue 1: Determining the Optimal this compound Concentration
Question: I am starting a new experiment with this compound. What concentration should I use?
Answer: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the desired level of target inhibition. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system.
Troubleshooting Steps:
-
Literature Review: While specific in vitro IC50 values for this compound are not widely published in public literature, reviewing data for other selective JAK1 inhibitors can provide a starting reference range.
-
Dose-Response Curve:
-
Culture your cells of interest and treat them with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control if available.
-
After an appropriate incubation period, perform your assay (e.g., measure cell viability, cytokine production, or pSTAT levels).
-
Plot the response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
-
Target Engagement Assay: To confirm that this compound is inhibiting its target at the determined IC50, you can perform a western blot or flow cytometry analysis to measure the phosphorylation of STAT proteins downstream of JAK1 (e.g., pSTAT1, pSTAT3, or pSTAT5) after cytokine stimulation.
Issue 2: High Cell Death or Cytotoxicity
Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations where I don't expect to see an effect. What could be the cause?
Answer: Unintended cytotoxicity can arise from several factors, including off-target effects at high concentrations, issues with the compound's solvent, or prolonged incubation times.
Troubleshooting Steps:
-
Lower the Concentration: High concentrations of small molecule inhibitors can lead to off-target effects and subsequent cytotoxicity. Try using a concentration closer to the IC50 value determined for your specific cell line and assay.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
-
Incubation Time: Reduce the incubation time. For signaling pathway studies, shorter incubation times (e.g., 1-4 hours) are often sufficient to observe an effect on the target without causing significant cytotoxicity. For longer-term assays, consider if a lower, continuous exposure is more appropriate.
-
Cell Health: Ensure that your cells are healthy and in the exponential growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to the effects of inhibitors.
Issue 3: Inconsistent or No Inhibitory Effect
Question: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I check?
Answer: A lack of effect could be due to suboptimal experimental conditions, issues with the compound's activity, or the specific biology of your cell system.
Troubleshooting Steps:
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. If possible, verify its activity using a well-established positive control cell line or assay.
-
Stimulation Conditions: If your assay involves cytokine stimulation to activate the JAK/STAT pathway, ensure that the cytokine is active and used at an appropriate concentration to induce a robust signal in your control wells.
-
Pre-incubation Time: For some assays, pre-incubating the cells with this compound for a period before adding the stimulus (e.g., cytokine) can be crucial for effective inhibition. Optimize the pre-incubation time (e.g., 30 minutes to 2 hours).
-
Assay Readout Sensitivity: Confirm that your assay readout (e.g., western blot antibody, flow cytometry settings) is sensitive enough to detect changes in the phosphorylation status of your target protein.
-
Cell Line Specifics: Some cell lines may have redundant signaling pathways or express lower levels of the target protein, making them less sensitive to JAK1 inhibition. Confirm that your cell line of choice has an active JAK1-dependent signaling pathway.
Quantitative Data
Due to the limited availability of public data on the in vitro IC50 values of this compound in various cell lines, it is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell system. The table below provides a general overview of the expected potency and selectivity of a highly selective JAK1 inhibitor like this compound.
| Parameter | Typical Value/Characteristic | Notes |
| In Vitro Potency (IC50) | Low nanomolar range | This is an estimated range for highly selective JAK1 inhibitors. The exact value is cell-type and assay-dependent. |
| Selectivity | High selectivity for JAK1 over JAK2, JAK3, and TYK2 | Preclinical data suggests this compound (LNK01001) has high selectivity for JAK1, which may lead to a better safety profile by avoiding the hematopoietic effects associated with JAK2 inhibition.[2][3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 by pSTAT Western Blot
This protocol describes how to determine the IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation via western blot.
Materials:
-
Cell line of interest (e.g., PBMCs, HeLa, or other cytokine-responsive cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cytokine for stimulation (e.g., IFN-γ for pSTAT1, IL-6 for pSTAT3)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pSTAT, anti-total STAT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (if necessary): Depending on the cell type and basal signaling, you may need to serum-starve the cells for 4-24 hours prior to the experiment to reduce background phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free or complete medium. Aspirate the medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to each well (except for the unstimulated control) to a final concentration known to induce robust STAT phosphorylation (e.g., 10 ng/mL IFN-γ for 30 minutes).
-
Cell Lysis: Aspirate the medium, wash the cells once with ice-cold PBS, and then add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot and quantify the band intensities.
-
Strip and re-probe the membrane for total STAT and a loading control (e.g., β-actin).
-
-
Data Analysis: Normalize the pSTAT signal to the total STAT signal. Plot the normalized pSTAT signal against the log of the this compound concentration and determine the IC50 value.
Protocol 2: Analysis of JAK1 Inhibition by pSTAT Flow Cytometry
This protocol provides a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation at a single-cell level using flow cytometry.
Materials:
-
Suspension cells (e.g., PBMCs) or trypsinized adherent cells
-
FACS buffer (PBS with 2% FBS)
-
This compound stock solution
-
Cytokine for stimulation
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies (e.g., anti-pSTAT, cell surface markers)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
This compound Treatment: Aliquot cells into FACS tubes and treat with different concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the stimulating cytokine to the cell suspensions and incubate for the optimal time (e.g., 15-30 minutes at 37°C).
-
Fixation: Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with FACS buffer, then add ice-cold methanol and incubate for 30 minutes on ice to permeabilize the cells.
-
Staining: Wash the cells to remove the methanol and then stain with the fluorochrome-conjugated anti-pSTAT antibody and any cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
Analysis: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on your cell population of interest and measure the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition. Plot the MFI against the this compound concentration to assess the inhibitory effect.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound's IC50.
Caption: A logical troubleshooting guide for common issues in cell-based assays.
References
Zemprocitinib Technical Support Center: Ensuring Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of Zemprocitinib during long-term storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, researchers can ensure the integrity and efficacy of this Janus kinase (JAK) 1 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. It is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for optimal stability.
Q3: What are the primary factors that can cause this compound to degrade?
Based on the chemical structure of this compound, which includes sulfonamide, pyridine, and pyrrole moieties, the primary degradation factors are:
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3][4]
-
Oxidation: As with many organic molecules, this compound can be susceptible to oxidation.
-
Photodegradation: The pyridine and pyrrole rings in the structure can make the molecule sensitive to light, potentially leading to photodegradation.[5]
Q4: Are there any visual indicators of this compound degradation?
While visual inspection is not a definitive method for determining degradation, any change in the physical appearance of the solid powder, such as discoloration or clumping, may indicate potential degradation. For solutions, precipitation or a change in color could be a sign of instability. However, chemical analysis is necessary to confirm degradation.
Q5: How can I check if my stored this compound has degraded?
The most reliable method to assess the purity and integrity of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify the parent compound and any degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent activity in assays | Degradation of this compound due to improper storage. | 1. Verify the storage conditions of both the solid compound and stock solutions. 2. Prepare fresh stock solutions from a new vial of solid this compound. 3. Perform an analytical check (e.g., HPLC) on the suspect stock solution to assess its purity. |
| Precipitate observed in thawed stock solution | Poor solubility or compound precipitation during freezing. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. If the precipitate persists, sonication may be attempted. 3. Consider preparing stock solutions at a slightly lower concentration. |
| Discoloration of solid compound | Potential oxidation or photodegradation. | 1. Discard the discolored compound. 2. Ensure that the compound is stored in a tightly sealed, opaque container and protected from light. 3. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare stable, single-use aliquots of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, amber (light-protecting) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile. This protocol is based on general forced degradation studies for other JAK inhibitors.[1][6][7]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
UV-Vis spectrophotometer or photostability chamber
-
Oven
Procedure:
-
Acidic Hydrolysis: Mix an equal volume of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an equal volume of this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an equal volume of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for a defined period (e.g., 24 hours) in a photostability chamber.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by HPLC or LC-MS to determine the percentage of degradation and identify any degradation products.
Visualizations
This compound Mechanism of Action: JAK-STAT Signaling Pathway
Caption: this compound inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.
Potential Degradation Pathways of this compound
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Minimizing batch-to-batch variability of LNK01001
Welcome to the technical support center for LNK01001. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reproducibility of your experiments by minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is LNK01001 and what is its mechanism of action?
A1: LNK01001 is an innovative, highly selective small molecule inhibitor of Janus Kinase 1 (JAK1).[1][2][3] The JAK/STAT signaling pathway is a crucial communication node within cells that regulates immune responses and cellular mechanisms.[1][2] LNK01001 works by selectively binding to and inhibiting JAK1, thereby disrupting downstream signaling pathways (STAT activation) that are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][4] Its high selectivity for JAK1 over other JAK subtypes, particularly JAK2, is designed to minimize potential side effects related to the blood and bone marrow systems.[2][3] It is currently in clinical development for treating conditions such as rheumatoid arthritis, ankylosing spondylitis, and atopic dermatitis.[1][5][6]
Q2: How should LNK01001 be stored and handled to ensure stability?
A2: Proper storage and handling are critical for maintaining the integrity and activity of LNK01001 across experiments. Improper conditions can lead to degradation, altering the compound's effective concentration and leading to variability.[7][8]
| Parameter | Recommendation | Rationale |
| Solid Form (Lyophilized) | Store at -20°C or below, desiccated, and protected from light.[7][8] | Prevents degradation from temperature fluctuations, moisture, and light.[8][9] |
| Stock Solutions (in DMSO) | Prepare aliquots in tightly sealed vials and store at -20°C. Avoid repeated freeze-thaw cycles.[7] | Aliquoting minimizes contamination and degradation from repeated temperature changes.[10] |
| Working Solutions | Prepare fresh from stock solution for each experiment. If short-term storage is needed, keep at 2-8°C for no more than 24 hours. | Ensures accurate concentration and minimizes degradation in aqueous buffers. |
| General Handling | Allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. Wear appropriate personal protective equipment (PPE).[7][8] | Prevents condensation from forming inside the vial and ensures user safety. |
Q3: What solvent should be used to prepare LNK01001 stock solutions?
A3: LNK01001 is a small molecule inhibitor, and like many similar compounds, it exhibits high solubility in dimethyl sulfoxide (DMSO).[11][12] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous, high-purity DMSO. For final dilutions into aqueous assay buffers, ensure the final DMSO concentration is consistent across all experimental conditions (including controls) and is kept low (typically ≤0.5%) to avoid solvent-induced effects on enzyme activity or cell viability.[13][14]
Troubleshooting Guide: Inconsistent Results
Q4: We are observing significant differences in IC50 values for LNK01001 between different batches. What could be the cause?
A4: Batch-to-batch variability in potency (IC50) is a common issue in preclinical research and can stem from several factors.[15][16] A systematic approach is needed to identify the root cause.
-
Chemical Purity and Integrity : The most critical factor is the purity profile of each batch. Small variations in impurities or the presence of enantiomers can significantly alter biological activity.[17][18] It is crucial to obtain a Certificate of Analysis (CoA) for each batch and compare the purity levels. If possible, confirm the identity and purity independently.
-
Compound Weighing and Solubilization : Ensure accurate weighing of the lyophilized powder. After solubilization in DMSO, visually inspect for any precipitation. Incomplete solubilization will lead to an inaccurate stock concentration.
-
Assay Conditions : Kinase assays are sensitive to multiple parameters.[19]
-
ATP Concentration : The apparent IC50 of an ATP-competitive inhibitor like LNK01001 is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase.
-
Enzyme Concentration : Use the lowest possible enzyme concentration that still provides a robust signal to avoid inhibitor depletion, which can artificially increase the IC50 value.[19]
-
Reagent Stability : Ensure all reagents, including the kinase, substrate, and ATP, are within their stable shelf-life and have been stored correctly.
-
-
Batch Qualification : Before using a new batch in critical experiments, it is essential to qualify it against the previous, validated batch in a side-by-side comparison assay.
Q5: Our cell-based assay results with LNK01001 are not reproducible. Where should we start troubleshooting?
A5: Reproducibility in cell-based assays is challenging due to the inherent biological variability.[20][21]
| Potential Cause | Troubleshooting Action |
| Cell Line Health & Passage | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.[21] |
| Seeding Density | Optimize and strictly control cell seeding density. Over- or under-confluent cells can respond differently to stimuli and inhibitors. |
| Serum/Media Variability | Use the same lot of fetal bovine serum (FBS) and media for the duration of a study. If a new lot must be used, pre-test it to ensure consistent cell growth and response. |
| Inconsistent Incubation Times | Use precise timing for all incubation steps, including compound treatment and stimulation. |
| Final DMSO Concentration | Ensure the final DMSO concentration is identical across all wells, including vehicle controls. High DMSO concentrations can be toxic to cells.[13] |
| Plate Edge Effects | Be aware of potential "edge effects" where wells on the perimeter of a plate behave differently. Avoid using the outer wells for critical measurements or fill them with sterile buffer/media. |
Experimental Protocols
Protocol 1: Qualification of a New LNK01001 Batch
This protocol outlines a workflow to ensure a new batch of LNK01001 performs comparably to a previously validated reference batch.
-
Documentation Review : Compare the Certificate of Analysis (CoA) of the new batch with the reference batch. Pay close attention to reported purity (e.g., by HPLC) and identity (e.g., by mass spectrometry) data.
-
Stock Solution Preparation : On the same day, prepare fresh 10 mM stock solutions of both the new and the reference batch in high-purity DMSO.
-
Side-by-Side IC50 Determination :
-
Use a validated and well-characterized biochemical (e.g., recombinant JAK1 kinase assay) or cell-based (e.g., cytokine-stimulated STAT phosphorylation) assay.
-
Prepare identical serial dilution curves for both batches on the same plate.
-
Include all necessary controls (vehicle, no enzyme/cell, positive control inhibitor).
-
Run the assay in triplicate.
-
-
Data Analysis :
-
Normalize the data for each batch to its own controls (0% and 100% inhibition).
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each batch.
-
Compare the full dose-response curves and the calculated IC50 values.
-
-
Acceptance Criteria : The IC50 value of the new batch should ideally be within a 2-fold difference of the reference batch. If the variance is greater, investigate potential experimental error before rejecting the batch.
Protocol 2: General Biochemical Kinase Assay for LNK01001
This protocol provides a general framework for measuring the inhibitory activity of LNK01001 against its target, JAK1.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Solution : Prepare a working solution of ATP in assay buffer. The final concentration in the assay should be at or near the Km of JAK1 for ATP.
-
Substrate Solution : Prepare a working solution of a suitable peptide or protein substrate for JAK1 (e.g., a STAT-derived peptide) in assay buffer.
-
Enzyme Solution : Prepare a working solution of recombinant human JAK1 enzyme in assay buffer. The concentration should be optimized to be in the linear range of the assay.
-
LNK01001 Dilutions : Perform a serial dilution of the LNK01001 DMSO stock solution to create a 10-point dose curve. Further dilute these into assay buffer to a 10X final concentration.
-
-
Assay Procedure (384-well plate format) :
-
Add 2.5 µL of 10X LNK01001 dilution or vehicle (assay buffer with equivalent DMSO concentration) to the appropriate wells.
-
Add 2.5 µL of 4X enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
-
Detection :
-
Stop the reaction by adding an equal volume of a stop solution (e.g., containing EDTA).
-
Quantify substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™, HTRF®, or radiometric assay).
-
-
Data Analysis :
-
Calculate the percent inhibition for each LNK01001 concentration relative to vehicle controls.
-
Plot percent inhibition versus log[LNK01001] and fit the data to determine the IC50 value.
-
References
- 1. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis - BioSpace [biospace.com]
- 2. Lynk nets $28M to develop JAK inhibitors for autoimmune diseases | BioWorld [bioworld.com]
- 3. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis [prnewswire.com]
- 4. What is LNK-01001 used for? [synapse.patsnap.com]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. Lynk Pharmaceuticals Announced First Rheumatoid Arthritis Patient Dosed in Phase Ⅲ Clinical Study of LNK01001 - BioSpace [biospace.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. docs.abcam.com [docs.abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fda.gov [fda.gov]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scitechnol.com [scitechnol.com]
- 21. news-medical.net [news-medical.net]
Addressing poor cellular uptake of Zemprocitinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of Zemprocitinib in their experiments.
Troubleshooting Guide
Issue: Low intracellular concentration of this compound observed.
Question: My in vitro experiments show lower than expected efficacy of this compound. I suspect poor cellular uptake is the cause. What are the potential reasons and how can I troubleshoot this?
Answer:
Poor cellular uptake of small molecule inhibitors like this compound can stem from several factors. The primary routes for small molecules to cross the plasma membrane are passive diffusion, facilitated diffusion, and active transport.[1][2][3] Issues can arise if the compound's physicochemical properties are not optimal for these processes. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Re-evaluate Physicochemical Properties
-
Lipophilicity: Molecules with very high or very low lipophilicity can exhibit poor membrane permeability.[1] Optimal lipophilicity is crucial for passive diffusion through the lipid bilayer.
-
Solubility: Poor aqueous solubility can lead to compound precipitation in your experimental media, reducing the effective concentration available for cellular uptake.[4]
Step 2: Optimize Experimental Conditions
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration is not affecting cell membrane integrity, which could paradoxically reduce active transport mechanisms.[4]
-
Serum Presence: Components in serum can bind to your compound, reducing the free fraction available for uptake. Consider performing experiments in serum-free or reduced-serum media.
Step 3: Investigate Cellular Efflux
-
Efflux Pumps: Cells can actively transport compounds out via efflux pumps like P-glycoprotein (P-gp). Co-incubation with a known efflux pump inhibitor can help determine if this is a factor.
Step 4: Enhance Cellular Uptake
If the above steps do not resolve the issue, you may need to consider strategies to actively enhance uptake.
-
Prodrug Approach: Modifying this compound into a more lipophilic prodrug can improve its ability to cross the cell membrane. The prodrug is then cleaved intracellularly to release the active compound.[1]
-
Use of Permeabilizing Agents: Mild, non-toxic membrane permeabilizing agents can be used, though this should be done with caution as it can affect overall cell health.
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles can facilitate uptake through endocytosis.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cellular uptake for a small molecule like this compound?
A1: For many small molecule kinase inhibitors, passive diffusion is a primary mechanism of cellular entry. This is driven by the concentration gradient across the cell membrane and is influenced by the molecule's physicochemical properties, such as its lipophilicity and size.[1] However, active transport and endocytosis can also play a role, especially for larger or more complex small molecules.[7][8]
Q2: How can I quantitatively measure the intracellular concentration of this compound?
A2: The most common method is to use liquid chromatography-mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for quantifying the amount of drug within cell lysates. A detailed protocol is provided below.
Q3: Are there any known efflux transporters that might be responsible for removing this compound from the cell?
A3: While there is no specific information available for this compound, members of the ATP-binding cassette (ABC) transporter family, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are common efflux pumps for a wide range of small molecule drugs.
Q4: My cells are showing signs of toxicity at the concentration of this compound I am using. Could this be related to the solvent?
A4: Yes, solvents like DMSO, while necessary to dissolve many small molecules, can be toxic to cells at higher concentrations. It is crucial to maintain a low final solvent concentration (typically <0.5%) in your cell culture medium. Always run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific toxicity.[4]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
This protocol outlines the steps to measure the intracellular concentration of this compound.
Materials:
-
Cell culture plates (6-well or 12-well)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for the specified time. Include a vehicle control.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add an appropriate volume of cell lysis buffer and incubate on ice.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a standard assay (e.g., BCA assay). This will be used for normalization.
-
Sample Preparation for LC-MS/MS:
-
To the remaining lysate, add three volumes of cold acetonitrile containing a known concentration of an internal standard (a compound with similar properties to this compound but a different mass).
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Normalize the amount of this compound detected to the protein concentration of the cell lysate to determine the intracellular concentration (e.g., in ng/mg of protein).
Protocol 2: Assessing the Role of Efflux Pumps using an Inhibitor Assay
This protocol helps determine if active efflux is limiting the intracellular accumulation of this compound.
Materials:
-
This compound
-
A broad-spectrum efflux pump inhibitor (e.g., Verapamil for P-gp)
-
Materials for intracellular quantification (as per Protocol 1)
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Pre-incubate one set of cells with the efflux pump inhibitor for 1-2 hours.
-
Treat both pre-incubated and non-pre-incubated cells with this compound. Include controls for the inhibitor alone and vehicle.
-
-
Intracellular Quantification: After the desired incubation time, harvest the cells and quantify the intracellular concentration of this compound using the LC-MS/MS protocol described above.
-
Data Analysis: Compare the intracellular concentration of this compound in cells treated with and without the efflux pump inhibitor. A significant increase in intracellular concentration in the presence of the inhibitor suggests that this compound is a substrate for that efflux pump.
Data Presentation
Table 1: Illustrative Data on the Effect of an Efflux Pump Inhibitor on Intracellular this compound Concentration
| Treatment Group | Intracellular this compound (ng/mg protein) | Fold Change |
| This compound (1 µM) | 15.2 ± 2.1 | 1.0 |
| This compound (1 µM) + Verapamil (50 µM) | 48.6 ± 4.5 | 3.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Workflow for quantifying intracellular this compound.
Caption: Simplified JAK-STAT signaling pathway and the action of this compound.
References
- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 8. scitechdaily.com [scitechdaily.com]
Technical Support Center: Validating Zemprocitinib's JAK1 Specificity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing control experiments to validate the Janus kinase 1 (JAK1) specificity of Zemprocitinib. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential control experiments to confirm this compound's JAK1 specificity?
A1: To rigorously validate the JAK1 specificity of this compound, a multi-faceted approach employing both biochemical and cellular assays is recommended. The key control experiments include:
-
In Vitro Kinase Panel Screening: This biochemical assay assesses the inhibitory activity of this compound against a broad panel of kinases. This is crucial for identifying potential off-target effects and confirming selectivity for JAK1 over other kinases.
-
Cellular Phospho-STAT (pSTAT) Assays: These functional assays measure the inhibition of STAT phosphorylation downstream of JAK activation in a cellular context. By using specific cytokines to activate different JAK-STAT pathways, the selectivity of this compound for JAK1-mediated signaling can be determined.
-
In Vivo Models: In animal models of autoimmune diseases, the efficacy of this compound can be correlated with its in-cell JAK1 target engagement. Additionally, monitoring biomarkers associated with the inhibition of other JAKs (e.g., hematological parameters for JAK2) can provide in vivo evidence of selectivity.
Q2: How do I interpret the data from a kinase panel screen for this compound?
A2: The primary output of a kinase panel screen is typically the half-maximal inhibitory concentration (IC50) or percentage of inhibition at a given concentration of this compound against a wide array of kinases. A highly selective JAK1 inhibitor like this compound should exhibit a significantly lower IC50 for JAK1 compared to other JAK family members (JAK2, JAK3, TYK2) and other kinases in the panel. A selectivity ratio (e.g., IC50 for JAK2 / IC50 for JAK1) of >10-fold is generally considered a good indicator of specificity.
Q3: What are the appropriate cellular models and cytokine stimulations for assessing JAK1 selectivity?
A3: The choice of cell line and cytokine is critical for dissecting the specificity of this compound. Here are some commonly used combinations:
-
For JAK1-dependent signaling:
-
Cell lines: Human peripheral blood mononuclear cells (PBMCs), or cell lines like TF-1 or UT-7.
-
Cytokines: Interleukin-6 (IL-6) to assess JAK1/JAK2/TYK2 signaling leading to STAT3 phosphorylation, or Interferon-alpha (IFN-α) to evaluate JAK1/TYK2 signaling resulting in STAT1 and STAT3 phosphorylation.
-
-
For JAK2-dependent signaling (as a control):
-
Cell lines: UT-7 cells differentiated towards an erythroid lineage, or primary human erythroid progenitor cells.
-
Cytokines: Granulocyte-macrophage colony-stimulating factor (GM-CSF) or Erythropoietin (EPO) to assess JAK2 homodimer signaling leading to STAT5 phosphorylation.
-
-
For JAK3-dependent signaling (as a control):
-
Cell lines: NK-92 cells or primary Natural Killer (NK) cells.
-
Cytokines: Interleukin-2 (IL-2) or Interleukin-15 (IL-15) to assess JAK1/JAK3 signaling resulting in STAT5 phosphorylation.
-
Troubleshooting Guides
In Vitro Kinase Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values | Inconsistent pipetting, reagent instability, or issues with the assay plate. | Ensure accurate and consistent pipetting. Prepare fresh reagents and store them properly. Use high-quality assay plates and ensure proper mixing. |
| No inhibition observed for JAK1 | Inactive this compound compound, incorrect assay conditions. | Verify the concentration and integrity of the this compound stock solution. Confirm the activity of the recombinant JAK1 enzyme with a known inhibitor. Optimize ATP concentration in the assay buffer. |
| Broad inhibition across multiple kinases | This compound may have off-target effects at the tested concentration. | Perform a dose-response curve to determine if the off-target inhibition is concentration-dependent. Test lower concentrations of this compound. |
Cellular pSTAT Assays (Flow Cytometry & Western Blot)
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no cytokine-induced pSTAT signal | Suboptimal cytokine concentration, insufficient stimulation time, or poor cell viability. | Titrate the cytokine concentration to determine the optimal dose for robust STAT phosphorylation. Optimize the stimulation time (typically 15-30 minutes). Ensure high cell viability (>90%) before starting the experiment. |
| High background pSTAT signal in unstimulated cells | Endogenous cytokine production, or non-specific antibody binding. | Wash cells thoroughly before stimulation to remove any endogenous cytokines. Optimize antibody concentrations and blocking steps to reduce non-specific binding. |
| Inconsistent inhibition with this compound | Cell density variation, inconsistent pre-incubation time. | Ensure consistent cell seeding density across all wells. Standardize the pre-incubation time with this compound before cytokine stimulation. |
Data Presentation
This compound Kinase Selectivity Profile (Biochemical Assay)
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 5.9 | 1x |
| JAK2 | 141 | ~24x |
| JAK3 | >1000 | >169x |
| TYK2 | 119 | ~20x |
| Representative data for illustrative purposes. |
This compound Cellular Potency (pSTAT Inhibition)
| Pathway (Cytokine) | JAKs Involved | Phospho-STAT | Cell Type | IC50 (nM) |
| IL-6 | JAK1/JAK2/TYK2 | pSTAT3 | PBMCs | 15 |
| IFN-α | JAK1/TYK2 | pSTAT1 | PBMCs | 25 |
| GM-CSF | JAK2/JAK2 | pSTAT5 | UT-7 | >500 |
| IL-2 | JAK1/JAK3 | pSTAT5 | NK-92 | >500 |
| Representative data for illustrative purposes. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinases (JAK1, JAK2, JAK3, TYK2, and a broader kinase panel), ATP, appropriate kinase-specific peptide substrates, kinase assay buffer, and this compound.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, peptide substrate, and kinase assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT Flow Cytometry Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cell-based assay.
Methodology:
-
Reagents: Cell line of interest (e.g., PBMCs), cell culture medium, recombinant human cytokines (e.g., IL-6, IFN-α, GM-CSF, IL-2), this compound, fixation buffer, permeabilization buffer, and fluorescently labeled antibodies against pSTATs and cell surface markers.
-
Procedure: a. Culture and harvest the cells. b. Pre-incubate the cells with a serial dilution of this compound or DMSO for 1-2 hours. c. Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C. d. Fix the cells immediately by adding fixation buffer. e. Permeabilize the cells using a permeabilization buffer. f. Stain the cells with fluorescently labeled anti-pSTAT and cell surface marker antibodies. g. Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on the surface markers. Determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
Validation & Comparative
A Comparative Analysis of Kinase Selectivity: Zemprocitinib and Upadacitinib
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapies for immune-mediated inflammatory diseases, the selectivity of Janus kinase (JAK) inhibitors is a critical determinant of their efficacy and safety profiles. This guide provides a detailed comparison of the selectivity of two notable JAK inhibitors: Zemprocitinib (LNK01001), a clinical-stage compound, and Upadacitinib, an approved therapeutic. This objective analysis is supported by available experimental data to inform research and development decisions.
Introduction to this compound and Upadacitinib
This compound, also known as LNK01001, is a novel, orally administered small molecule currently in clinical development for the treatment of various autoimmune diseases, including rheumatoid arthritis, atopic dermatitis, and ankylosing spondylitis.[1][2] It is described as a highly selective JAK1 inhibitor.[3][4] Preclinical data suggest that this compound possesses higher selectivity and a potentially improved safety profile compared to other commercially available JAK inhibitors.[5][6]
Upadacitinib is an oral, selective JAK1 inhibitor that has received regulatory approval for the treatment of several inflammatory conditions.[7] Its mechanism of action involves the modulation of signaling pathways for various cytokines implicated in the pathogenesis of these diseases.[7]
Comparative Selectivity Profile
The selectivity of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against each of the four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). A lower value indicates greater potency. The ratio of IC50 values for different JAKs indicates the inhibitor's selectivity.
Quantitative Selectivity Data
While detailed, peer-reviewed quantitative selectivity data for this compound is not yet publicly available, press releases and company communications consistently refer to it as a "highly selective JAK1 inhibitor."[3][4] One source notes some selectivity for JAK1 over JAK2 and TYK2, based on patent information, though specific values are not provided.[8]
In contrast, extensive data is available for Upadacitinib, as summarized in the table below.
| Target Kinase | Upadacitinib IC50 (nM) - Biochemical Assay | Upadacitinib Fold Selectivity vs. JAK1 |
| JAK1 | 43 | 1 |
| JAK2 | 120 | ~2.8x |
| JAK3 | 2300 | ~53.5x |
| TYK2 | 4700 | ~109.3x |
Data compiled from publicly available research.
Signaling Pathway Inhibition
Both this compound and Upadacitinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. By selectively inhibiting JAK1, these compounds can effectively block the signaling of key pro-inflammatory cytokines.
JAK-STAT Signaling Pathway and Point of Inhibition
Experimental Protocols
The determination of kinase inhibitor selectivity is a multi-step process involving both biochemical and cell-based assays. While specific protocols for this compound are not publicly detailed, the general methodology can be outlined.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable substrate peptide; kinase buffer; and the test compounds (this compound or Upadacitinib).
-
Procedure :
-
A series of dilutions of the test compound are prepared.
-
The kinase, substrate, and test compound are incubated together in the kinase buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP) or fluorescence-based detection.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
General Workflow for an In Vitro Kinase Inhibition Assay
Cellular Assays
To understand the activity of an inhibitor in a more biologically relevant context, cell-based assays are employed. These assays measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or specific cell lines.
-
Cell Culture and Stimulation : Cells (e.g., peripheral blood mononuclear cells or engineered cell lines) are treated with various concentrations of the inhibitor.
-
Cytokine Stimulation : The cells are then stimulated with a specific cytokine known to signal through a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).
-
Lysis and Detection : After stimulation, the cells are lysed, and the levels of phosphorylated STAT proteins (pSTAT) are measured using techniques like flow cytometry or Western blotting.
-
Data Analysis : The EC50 value, the concentration of the inhibitor that causes a 50% reduction in pSTAT levels, is calculated.
Conclusion
Both this compound and Upadacitinib are potent JAK1 inhibitors with the potential to treat a range of autoimmune and inflammatory diseases. Based on available data, Upadacitinib demonstrates significant selectivity for JAK1 over other JAK family members, particularly JAK3 and TYK2. While quantitative data for this compound's selectivity is not yet in the public domain, it is consistently described as a "highly selective" JAK1 inhibitor in non-peer-reviewed sources.
For drug development professionals and researchers, the precise selectivity profile of a JAK inhibitor is paramount. It influences the therapeutic window and the potential for off-target effects. As more data on this compound becomes available from ongoing clinical trials and subsequent publications, a more direct and quantitative comparison with Upadacitinib and other JAK inhibitors will be possible, further elucidating its potential clinical advantages. Continued investigation into the nuanced selectivity of these molecules will be instrumental in advancing the field of targeted immunotherapy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. echemi.com [echemi.com]
- 4. LYNK's LNK01001 Achieved Exciting Phase II Results in Rheumatoid Arthritis - BioSpace [biospace.com]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. Lynk and Simcere partner to develop JAK1 inhibitor LNK01001 [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Cross-reactivity of Zemprocitinib with other kinase families
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zemprocitinib's cross-reactivity with other kinase families, supported by available experimental data. This compound (LNK01001) is a next-generation, highly selective Janus kinase 1 (JAK1) inhibitor currently in clinical development for the treatment of various autoimmune diseases.
Understanding the selectivity profile of a kinase inhibitor is paramount in drug development, as off-target effects can lead to unforeseen side effects and impact overall therapeutic efficacy. This guide focuses on the selectivity of this compound within the Janus kinase (JAK) family, a critical aspect of its design and therapeutic rationale.
High Selectivity for JAK1 within the JAK Kinase Family
This compound was designed to be a highly selective JAK1 inhibitor, minimizing interactions with other JAK family members (JAK2, JAK3, and TYK2) to potentially improve its safety profile. Preclinical data has demonstrated this selectivity, showing a significantly higher potency for JAK1 compared to other JAK kinases.[1]
Quantitative Analysis of JAK Family Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against key members of the JAK family. A lower IC50 value indicates greater potency.
| Kinase Target | IC50 (nM) |
| JAK1 | 5.95 |
| JAK2 | 141.3 |
| TYK2 | 119 |
| JAK3 | N/A |
Data sourced from available preclinical research.[2]
As the data indicates, this compound is substantially more potent against JAK1 than JAK2 and TYK2, with a 23.7-fold and 20-fold higher selectivity for JAK1, respectively. This high degree of selectivity for JAK1 is a key differentiator for the drug.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in the immune response. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune cell function.
This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby blocking the downstream signaling of various pro-inflammatory cytokines.
Experimental Protocols
The determination of kinase inhibition, such as the IC50 values presented above, is typically performed using in vitro kinase assays. While the specific protocol for this compound is proprietary, a general methodology for such an assay is described below.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a specific kinase (e.g., JAK1, JAK2, etc.).
Materials:
-
Recombinant human kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Assay buffer (containing appropriate salts, cofactors like MgCl₂, and a buffering agent)
-
Test inhibitor (this compound) at various concentrations
-
96-well or 384-well microplates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Preparation of Reagents: A stock solution of the test inhibitor is prepared and serially diluted to create a range of concentrations. The kinase, substrate, and ATP are prepared in the assay buffer.
-
Assay Reaction: The kinase, substrate, and test inhibitor are pre-incubated in the microplate wells for a defined period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg²⁺ ions, which are essential for kinase activity).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Other detection methods, such as fluorescence-based assays, can also be used.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
This standardized approach allows for the direct comparison of an inhibitor's potency against different kinases, thereby establishing its selectivity profile.
Conclusion
The available data strongly supports the classification of this compound as a highly selective JAK1 inhibitor. Its significantly lower IC50 value for JAK1 compared to other members of the JAK family suggests a targeted mechanism of action. This selectivity is a crucial attribute that may translate to a more favorable safety and tolerability profile in clinical applications by minimizing off-target effects associated with the inhibition of other JAK kinases. Further research and clinical trial data will continue to elucidate the full impact of this selectivity on the therapeutic potential of this compound.
References
Benchmarking LNK01001 Against Next-Generation JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LNK01001, a novel Janus kinase (JAK) inhibitor, with next-generation JAK inhibitors, including upadacitinib, filgotinib, and deucravacitinib. The information presented is based on publicly available preclinical and clinical data to assist researchers in evaluating the therapeutic potential and selectivity profiles of these agents.
Introduction to JAK Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. JAK inhibitors are small molecules that modulate this pathway by targeting one or more of the four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While first-generation JAK inhibitors were less selective, next-generation inhibitors aim for greater selectivity to improve efficacy and reduce off-target effects.
LNK01001 is a highly selective JAK1 inhibitor currently in clinical development.[1][2][3][4][5][6][7][8] Preclinical data suggest it possesses a high degree of selectivity for JAK1 over other JAK family members, potentially offering an improved safety profile.[1][2][5][6][7] This guide benchmarks LNK01001 against other next-generation JAK inhibitors that have either been recently approved or are in late-stage development.
Mechanism of Action
The primary mechanism of action for JAK inhibitors is the competitive inhibition of ATP binding to the kinase domain of JAK enzymes, which in turn prevents the phosphorylation and activation of STAT proteins. This blockage of the JAK-STAT signaling pathway ultimately downregulates the expression of inflammatory genes.
LNK01001: As a highly selective JAK1 inhibitor, LNK01001 is designed to primarily target signaling pathways mediated by JAK1-dependent cytokines.[1][4] By focusing on JAK1, it aims to minimize the side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[1]
Upadacitinib: An approved selective JAK1 inhibitor that demonstrates greater inhibitory potency for JAK1 compared to JAK2 and JAK3.
Filgotinib: A JAK1-preferential inhibitor that shows selectivity for JAK1 over the other JAK family members.
Deucravacitinib: A unique, first-in-class oral selective TYK2 inhibitor that functions through an allosteric mechanism. It binds to the regulatory pseudokinase domain of TYK2, rather than the active kinase domain, leading to high selectivity for TYK2 over JAK1, JAK2, and JAK3.
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for upadacitinib, filgotinib, and deucravacitinib against the four JAK family kinases. This data provides a quantitative measure of their relative potency and selectivity.
Note: Publicly available, specific IC50 values for LNK01001 against the full JAK kinase panel were not identified at the time of this publication. Preclinical reports consistently describe LNK01001 as a highly selective JAK1 inhibitor with potentially greater selectivity than other marketed JAK inhibitors.[1][2][5][6][7]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| LNK01001 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Upadacitinib | 5.9 | 5.7 | ~400 | ~100 |
| Filgotinib | 10 | 28 | 810 | 116 |
| Deucravacitinib | >10,000 | >10,000 | >10,000 | 2.4 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds, bringing it in close proximity to a fluorescent tracer on the substrate, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes
-
Fluorescein-labeled polypeptide substrate
-
ATP
-
Test compounds (LNK01001 and comparators)
-
LanthaScreen™ Tb-anti-pSTAT antibody
-
TR-FRET dilution buffer
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and substrate/ATP mixture to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add the terbium-labeled antibody in TR-FRET dilution buffer to each well to stop the kinase reaction and initiate the detection process.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell-Based Phospho-STAT (pSTAT) Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Principle: This assay quantifies the level of phosphorylated STAT proteins within cells following cytokine stimulation in the presence of a JAK inhibitor. The level of pSTAT is a direct downstream marker of JAK activity.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines
-
Cytokines (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3)
-
Test compounds (LNK01001 and comparators)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against pSTAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture the desired cell line.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspension to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer to preserve the phosphorylation state of the proteins. Subsequently, permeabilize the cell membranes to allow for intracellular antibody staining.
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest.
-
Flow Cytometry: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in the cell population.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is determined for each condition. The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship of JAK inhibitor selectivity.
References
- 1. Simcere Pharmaceutical Group Limited [simcere.com]
- 2. Lynk and Simcere partner to develop JAK1 inhibitor LNK01001 [pharmaceutical-technology.com]
- 3. Simcere Pharmaceutical Group Limited [simcere.com]
- 4. Lynk nets $28M to develop JAK inhibitors for autoimmune diseases | BioWorld [bioworld.com]
- 5. Simcere Pharmaceutical Group Limited [simcere.com]
- 6. biospectrumasia.com [biospectrumasia.com]
- 7. Lynk Pharmaceuticals and Simcere announced Strategic Commercialization Partnership upon novel JAK1 inhibitor LNK01001 [prnewswire.com]
- 8. Lynk Pharmaceuticals Announced First Rheumatoid Arthritis Patient Dosed in Phase Ⅲ Clinical Study of LNK01001 - BioSpace [biospace.com]
A Comparative Guide to Combination Therapies for Rheumatoid Arthritis: Zemprocitinib and Methotrexate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of combination therapies for moderate to severe rheumatoid arthritis (RA), with a special focus on the emerging investigational drug, Zemprocitinib, in combination with methotrexate. The information is intended to support research, scientific evaluation, and drug development efforts in the field of rheumatology.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction, disability, and reduced quality of life. Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), remains the cornerstone of RA treatment. However, a significant proportion of patients show an inadequate response to methotrexate monotherapy, necessitating the use of combination therapies. This guide will delve into the combination of methotrexate with this compound, a novel selective Janus kinase 1 (JAK1) inhibitor, and compare its potential with established combination therapies, including other JAK inhibitors and biologic DMARDs.
Mechanism of Action: A Dual Approach to Inflammation Control
The combination of this compound and methotrexate targets the inflammatory cascade in rheumatoid arthritis through two distinct and complementary mechanisms of action.
This compound , as a selective JAK1 inhibitor, modulates the signaling of multiple pro-inflammatory cytokines that are pivotal in the pathogenesis of RA. By blocking the JAK1 pathway, this compound interferes with the intracellular signaling of cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others that drive inflammation, joint damage, and systemic symptoms of RA.
Methotrexate , on the other hand, is a folate antagonist that, at the low doses used in RA, exhibits its anti-inflammatory effects through various mechanisms. These include the inhibition of enzymes involved in purine and pyrimidine synthesis, leading to the accumulation of adenosine, which has potent anti-inflammatory properties. It also modulates T-cell activation and cytokine production.
The synergistic potential of combining a targeted JAK1 inhibitor with the broad anti-inflammatory effects of methotrexate offers a promising strategy for achieving better disease control in patients with an inadequate response to methotrexate alone.
Comparative Efficacy of Combination Therapies in Rheumatoid Arthritis
The following tables summarize the key efficacy data from clinical trials of this compound in combination with csDMARDs (including methotrexate) and established combination therapies.
Table 1: Efficacy of this compound (LNK01001) + csDMARDs in Patients with Inadequate Response to csDMARDs (Phase 2 Study)
| Efficacy Endpoint | This compound 12 mg BID + csDMARDs | This compound 24 mg BID + csDMARDs | Placebo + csDMARDs |
| ACR20 Response at Week 12 | 76.9% | 82.0% | 34.0% |
Data from the ACR Convergence 2023 abstract on the 24-week results from a Phase 2 trial of LNK01001 in Chinese patients with moderate to severe active RA.[1]
Table 2: Comparative Efficacy of Other JAK Inhibitors in Combination with Methotrexate
| Drug | Trial | Patient Population | ACR20 at Week 12/24 | ACR50 at Week 12/24 | ACR70 at Week 12/24 |
| Tofacitinib 5mg BID + MTX | ORAL Strategy | MTX-IR | 66% (W24) | 46% (W24) | 26% (W24) |
| Upadacitinib 15mg QD + MTX | SELECT-COMPARE | MTX-IR | 71% (W12) | 45% (W12) | 25% (W12) |
Data from the ORAL Strategy and SELECT-COMPARE clinical trials.[2][3]
Table 3: Comparative Efficacy of Biologic DMARDs in Combination with Methotrexate
| Drug | Trial | Patient Population | ACR20 at Week 24/52 | ACR50 at Week 24/52 | ACR70 at Week 24/52 |
| Adalimumab 40mg eow + MTX | PREMIER | MTX-naïve, early RA | 75% (W52) | 62% (W52) | 43% (W52) |
| Etanercept 50mg weekly + MTX | TEMPO | MTX-IR | 71% (W52) | 59% (W52) | 37% (W52) |
Data from the PREMIER and TEMPO clinical trials.[4][5]
Comparative Safety of Combination Therapies
The safety profile is a critical consideration in the selection of a combination therapy. The following tables provide a summary of key safety findings.
Table 4: Safety Profile of this compound (LNK01001) + csDMARDs (Phase 2 Study - up to 24 weeks)
| Adverse Event | This compound (12mg or 24mg BID) + csDMARDs |
| Most Frequent TEAE | Hyperlipidemia |
| Serious Infections | None reported |
| Malignancy | None reported |
| Venous Thromboembolism | None reported |
| Major Adverse Cardiovascular Events | None reported |
Data from the ACR Convergence 2023 abstract.[1]
Table 5: Comparative Safety of Other JAK Inhibitors in Combination with Methotrexate (Summary from Clinical Trials)
| Adverse Event | Tofacitinib + MTX | Upadacitinib + MTX |
| Common AEs | Infections, nasopharyngitis, headache | Upper respiratory tract infections, nausea, cough |
| Serious Infections | Increased risk compared to placebo | Increased risk compared to placebo |
| Herpes Zoster | Increased risk | Increased risk |
| Malignancy | Boxed warning regarding increased risk | Boxed warning regarding increased risk |
| Thrombosis | Boxed warning regarding increased risk | Boxed warning regarding increased risk |
Safety information is based on a summary of findings from various clinical trials and prescribing information.
Table 6: Comparative Safety of Biologic DMARDs in Combination with Methotrexate (Summary from Clinical Trials)
| Adverse Event | Adalimumab + MTX | Etanercept + MTX |
| Common AEs | Injection site reactions, upper respiratory tract infections | Injection site reactions, infections |
| Serious Infections | Increased risk, including tuberculosis | Increased risk, including tuberculosis |
| Malignancy | Potential increased risk of lymphoma and other malignancies | Potential increased risk of lymphoma and other malignancies |
| Congestive Heart Failure | Worsening or new onset | Worsening or new onset |
Safety information is based on a summary of findings from various clinical trials and prescribing information.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are generalized experimental protocols for the key trials cited.
This compound (LNK01001) Phase 2 Trial in RA
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 2 study.[1]
-
Patient Population: Adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to conventional synthetic DMARDs.[1]
-
Intervention: Patients were randomized to receive one of two doses of this compound (12 mg or 24 mg twice daily) or placebo, in combination with a stable background of csDMARDs.[1]
-
Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) at week 12.[1]
-
Secondary Endpoints: Included ACR50 and ACR70 responses, change in Disease Activity Score 28 using C-reactive protein (DAS28-CRP), and safety assessments.
Alternative Therapy Trials (General Protocol)
-
Study Designs: Typically randomized, double-blind, active- and/or placebo-controlled, multi-center Phase 3 trials.
-
Patient Populations: Patients with moderately to severely active RA with either an inadequate response to methotrexate (MTX-IR) or who are methotrexate-naïve.
-
Interventions: Comparison of a JAK inhibitor or a biologic DMARD in combination with methotrexate versus methotrexate monotherapy, an active comparator (another biologic or JAK inhibitor) with methotrexate, or placebo with methotrexate.
-
Primary Endpoints: Commonly the ACR20 or ACR50 response at a specified time point (e.g., week 12, 24, or 52).
-
Secondary Endpoints: Often include higher-level ACR responses (ACR70), measures of disease activity (e.g., DAS28-CRP), patient-reported outcomes (e.g., HAQ-DI), and radiographic progression (e.g., modified Total Sharp Score).
Conclusion
The combination of the selective JAK1 inhibitor this compound with methotrexate shows promise in early clinical trials for patients with rheumatoid arthritis who have had an inadequate response to csDMARDs. The initial efficacy and safety data appear encouraging. However, a direct comparison with established combination therapies, such as other JAK inhibitors or biologic DMARDs with methotrexate, requires further investigation through head-to-head clinical trials and the publication of more comprehensive data from the ongoing this compound clinical development program. This guide provides a framework for understanding the current landscape and evaluating the potential of this emerging therapy.
References
- 1. Efficacy and Safety of LNK01001 in Chinese Patients with Moderate to Severe Active Rheumatoid Arthritis with an Inadequate Response to Conventional Synthetic DMARDs: 24-week Results from a Phase 2 Trial - ACR Meeting Abstracts [acrabstracts.org]
- 2. hcplive.com [hcplive.com]
- 3. Efficacy and safety of tofacitinib monotherapy, tofacitinib with methotrexate, and adalimumab with methotrexate in patients with rheumatoid arthritis (ORAL Strategy): a phase 3b/4, double-blind, head-to-head, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. Comparison of etanercept and methotrexate, alone and combined, in the treatment of rheumatoid arthritis: two-year clinical and radiographic results from the TEMPO study, a double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Zemprocitinib vs. Baricitinib: A Comparative Analysis of Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of Zemprocitinib and baricitinib, two prominent Janus kinase (JAK) inhibitors. This analysis is based on publicly available preclinical and clinical data to assist researchers and drug development professionals in understanding the nuanced differences between these two molecules.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and baricitinib exert their immunomodulatory effects by inhibiting members of the Janus kinase family, which are critical intracellular enzymes that mediate signaling from cytokine and growth factor receptors.[1] This inhibition disrupts the downstream signaling cascade involving Signal Transducers and Activators of Transcription (STATs), ultimately modulating the expression of genes involved in inflammation and immune responses.
Baricitinib is known to be a potent inhibitor of both JAK1 and JAK2.[2][3] this compound (LNK01001) is described as a highly selective JAK1 inhibitor.[4][5] This difference in selectivity may lead to distinct downstream effects on various cytokine signaling pathways and potentially different efficacy and safety profiles.
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition for both drugs.
Caption: Inhibition of the JAK-STAT pathway by this compound and baricitinib.
Quantitative Data: In Vitro Kinase Inhibition
The in vitro inhibitory activity of a compound against its target enzymes is a key determinant of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2][3] |
| This compound (LNK01001) | ~5.95* | Not Available | Not Available | Not Available | [6] |
*Calculated from a pIC50 of 8.2 reported in patent information.[6] It is important to note that a full, direct comparative dataset of IC50 values for this compound across all JAKs is not yet available in the public domain, which is a limitation in definitively assessing its selectivity profile against baricitinib.
Clinical Trial Data Comparison
Both this compound and baricitinib have been evaluated in clinical trials for various autoimmune and inflammatory diseases. The following tables summarize key efficacy data from studies in Rheumatoid Arthritis and Atopic Dermatitis.
Rheumatoid Arthritis
| Trial / Endpoint | This compound (LNK01001) | Baricitinib | Placebo |
| Phase II (csDMARD-IR) | Both low and high doses were superior to placebo across multiple efficacy endpoints at 12 weeks. | - | - |
| RA-BEACON (bDMARD-IR) | - | ACR20 at Week 12 (4mg): 55%* | 27% |
| p<0.001 vs placebo |
Atopic Dermatitis
| Trial / Endpoint | This compound (LNK01001) | Baricitinib | Placebo |
| Phase II | Significant improvement in EASI score from baseline at 12 weeks for both high and low doses vs. placebo.[1] | - | - |
| BREEZE-AD Program (16 weeks) | - | vIGA 0 or 1 (4mg + TCS): 30.6%* | 14.7% |
| p≤0.01 vs placebo + TCS |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols for the cited studies are proprietary, the following sections outline the general methodologies used for key experiments in the evaluation of JAK inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, assay buffer, test compounds (this compound, baricitinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A solution of the JAK enzyme is prepared in the assay buffer.
-
The test compound is serially diluted to various concentrations.
-
The enzyme, substrate, and test compound are incubated together in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with enzyme activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is converted to the percentage of enzyme activity relative to a control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
Cytokine Release Assay (General Protocol)
This type of assay assesses the effect of a drug on the production and release of cytokines from immune cells.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation and Treatment:
-
The PBMCs are cultured in the presence of a stimulant (e.g., lipopolysaccharide [LPS] or a specific cytokine like IL-6) to induce the production of other inflammatory cytokines.
-
Concurrently, the cells are treated with different concentrations of the test compounds (this compound or baricitinib).
-
-
Cytokine Measurement:
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The cytokine concentrations in the treated samples are compared to the untreated (but stimulated) control to determine the inhibitory effect of the compounds.
Below is a flowchart representing a typical experimental workflow for assessing the immunomodulatory effects of JAK inhibitors.
Caption: A generalized workflow for the development and assessment of JAK inhibitors.
Conclusion
Baricitinib is a well-characterized JAK1/JAK2 inhibitor with a substantial body of clinical evidence supporting its use in several inflammatory and autoimmune diseases. This compound is an emerging, highly selective JAK1 inhibitor with promising early-phase clinical data. The higher selectivity of this compound for JAK1 may translate into a different safety and efficacy profile compared to the broader JAK1/2 inhibition of baricitinib. However, a definitive comparative assessment is currently limited by the lack of publicly available, comprehensive preclinical and clinical data for this compound. As more data from ongoing Phase 3 trials of this compound become available, a more direct and detailed comparison of its immunomodulatory effects relative to baricitinib will be possible. Researchers and clinicians should continue to monitor the evolving landscape of JAK inhibitors to best inform therapeutic strategies.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (LNK01001) / Lynk Pharmaceuticals, Simcere [delta.larvol.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Reproducibility of Zemprocitinib Research: A Comparative Guide for Scientists
An In-Depth Analysis of the JAK1 Inhibitor Landscape and the Quest for Verifiable Findings
Zemprocitinib (LNK01001), a highly selective Janus kinase 1 (JAK1) inhibitor developed by Lynk Pharmaceuticals, has emerged as a promising oral therapeutic candidate for a range of inflammatory and autoimmune diseases. Currently in Phase III clinical trials for atopic dermatitis and rheumatoid arthritis, and having completed Phase II trials for ankylosing spondylitis and psoriasis, the initial published findings have been positive.[1][2][3][4] This guide provides a comprehensive overview of the available research on this compound, offers a comparative analysis with other established JAK inhibitors, and addresses the critical topic of the reproducibility of its research findings.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
This compound functions by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for mediating the effects of numerous pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases. By blocking JAK1, this compound disrupts the signaling cascade of cytokines such as interleukin-4 (IL-4), IL-13, IL-22, and interferon-gamma (IFN-γ), thereby reducing inflammation and alleviating disease symptoms.
Published Research Findings: An Overview of Phase II Clinical Trials
Lynk Pharmaceuticals has announced positive topline results from its Phase II clinical trials for this compound across multiple indications. While detailed, peer-reviewed data with specific p-values and confidence intervals are not yet fully available in the public domain, the company's press releases provide a qualitative summary of the findings.
Table 1: Summary of this compound Phase II Clinical Trial Outcomes
| Indication | Key Efficacy Endpoints | Reported Outcomes | Safety and Tolerability |
| Atopic Dermatitis | Eczema Area and Severity Index (EASI) score, Investigator's Global Assessment (IGA) response | Statistically significant improvement in EASI scores and higher rates of IGA response compared to placebo.[5] | Generally well-tolerated with most treatment-emergent adverse events (TEAEs) being mild to moderate.[5] |
| Rheumatoid Arthritis | American College of Rheumatology 20% (ACR20) response | Both low and high dose groups showed statistically significant differences in efficacy compared to placebo.[1] | Good overall safety and tolerability, with the majority of TEAEs being mild.[1] |
| Ankylosing Spondylitis | Assessment of SpondyloArthritis international Society 40% (ASAS40) response | Both high and low dose groups demonstrated a statistically significant difference in the proportion of patients achieving an ASAS40 response compared to placebo.[6][7][8] | Favorable safety profile with no major adverse cardiovascular events, venous thromboembolism, or malignancies reported.[6] |
| Psoriasis | Psoriasis Area and Severity Index (PASI) | Phase II trial completed, but specific efficacy data has not been detailed in the reviewed sources. | Not detailed in the reviewed sources. |
The Critical Issue of Reproducibility
Reproducibility is a cornerstone of scientific validity. For a new therapeutic agent like this compound, independent verification of the initial promising results is crucial before it can be widely adopted in clinical practice. At present, there are no publicly available studies that have attempted to independently reproduce the findings of the this compound clinical trials. This is not unusual for a drug that is still under development. The true test of reproducibility will come as more detailed data from the Phase III trials are published and as the drug potentially enters the market, allowing for independent real-world evidence to be gathered.
Comparative Analysis with Other JAK Inhibitors
To provide a context for this compound's potential performance, it is useful to compare it with other JAK inhibitors that are either approved or in late-stage development for similar indications. The following table summarizes data from network meta-analyses and systematic reviews of abrocitinib, baricitinib, and upadacitinib for atopic dermatitis. It is important to note that direct head-to-head trials are the gold standard for comparison, and in their absence, network meta-analyses provide the best available evidence.
Table 2: Comparative Efficacy of Selected JAK Inhibitors for Atopic Dermatitis (Based on Network Meta-Analyses)
| Drug (Dosage) | EASI-75 Response Rate (vs. Placebo) | IGA 0/1 Response Rate (vs. Placebo) | Key Adverse Events |
| Abrocitinib (200mg) | Significantly higher than placebo[9][10] | Significantly higher than placebo[9][10] | Nausea, headache, acne, herpes simplex[9][10] |
| Baricitinib (4mg) | Significantly higher than placebo[9][10] | Significantly higher than placebo[9][10] | Upper respiratory tract infections, headache, nausea[9][10] |
| Upadacitinib (30mg) | Superior to other JAK inhibitors in some analyses[9][10] | Superior to other JAK inhibitors in some analyses[9][10] | Acne, upper respiratory tract infections, creatine phosphokinase elevation[9][10] |
Disclaimer: This table presents a simplified summary of findings from multiple studies. For detailed information, please refer to the original publications.
Experimental Protocols: A Generalized Approach
While the specific, detailed protocols for the this compound Phase II trials are not publicly available, a generalized clinical trial workflow for a JAK inhibitor in atopic dermatitis can be outlined. This provides a framework for understanding the likely methodology used in the this compound studies.
Conclusion
The initial research findings for this compound are promising, suggesting it could be an effective and well-tolerated treatment for atopic dermatitis, rheumatoid arthritis, and ankylosing spondylitis. However, the lack of detailed, publicly available quantitative data and the absence of independent reproducibility studies mean that these findings should be interpreted with caution. As this compound progresses through Phase III trials and more data becomes available, the scientific community will be better positioned to assess its true clinical value and the reproducibility of the initial promising results. For researchers, scientists, and drug development professionals, close monitoring of upcoming publications and presentations on this compound will be essential.
References
- 1. This compound (LNK01001) / Lynk Pharmaceuticals, Simcere [delta.larvol.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Lynk Pharmaceuticals Announced First Rheumatoid Arthritis Patient Dosed in Phase Ⅲ Clinical Study of LNK01001 - BioSpace [biospace.com]
- 4. Lynk commences Phase III rheumatoid arthritis drug trial [clinicaltrialsarena.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Lynk reports topline results from trial to treat ankylosing spondylitis [clinicaltrialsarena.com]
- 7. ankylosingspondylitisnews.com [ankylosingspondylitisnews.com]
- 8. What's the latest update on the ongoing clinical trials related to Ankylosing Spondylitis? [synapse.patsnap.com]
- 9. Comparative efficacy and safety of abrocitinib, baricitinib, and upadacitinib for moderate-to-severe atopic dermatitis: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative efficacy and safety of abrocitinib, baricitinib, and upadacitinib for moderate‐to‐severe atopic dermatitis: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Zemprocitinib: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Zemprocitinib, an investigational compound, must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential information on the personal protective equipment (PPE) required, along with operational and disposal plans, to minimize exposure and ensure a safe laboratory environment. While one available Safety Data Sheet (SDS) classifies this compound as not a hazardous substance, the limited safety data on investigational drugs necessitates a cautious approach.[1]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against potential exposure to investigational compounds. All personnel handling this compound should be trained in the proper donning and doffing of PPE.[2]
Recommended PPE for Handling this compound
| Activity | Eye Protection | Skin Protection | Respiratory Protection |
| Weighing and Aliquoting (powder) | Safety glasses with side shields or goggles[3][4] | Disposable gown, two pairs of chemotherapy-rated gloves[5][6] | N95 respirator or higher[3] |
| Solution Preparation | Safety glasses with side shields or goggles[3][4] | Disposable gown, two pairs of chemotherapy-rated gloves[5][6] | Not generally required if performed in a certified chemical fume hood. |
| In Vitro/In Vivo Dosing | Safety glasses with side shields or goggles[3][4] | Disposable gown, two pairs of chemotherapy-rated gloves[5][6] | Not generally required if performed in a certified chemical fume hood or biological safety cabinet. |
| Waste Disposal | Safety glasses with side shields or goggles[3][4] | Disposable gown, two pairs of chemotherapy-rated gloves[5][6] | Not generally required. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
1. Engineering Controls:
-
All work with powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
For solution preparation and handling, a chemical fume hood or a Class II Biosafety Cabinet should be utilized.[5]
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. The designated handling area (e.g., fume hood) should be clean and uncluttered.
-
Weighing: When weighing the solid compound, use a disposable weigh boat. Tare the balance with the weigh boat before adding the compound.
-
Solution Preparation: Add the diluent to the solid compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated materials as outlined in the disposal plan.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
The proper disposal of investigational drugs and contaminated materials is critical to prevent environmental contamination and accidental exposure.[7] All waste generated from handling this compound must be treated as hazardous waste.[8][9]
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Needles and syringes used for dosing should be disposed of in a designated sharps container.
2. Waste Collection and Labeling:
-
All hazardous waste containers must be clearly labeled with the contents ("this compound Waste"), the hazard classification (e.g., "Chemical Waste"), and the date of accumulation.[8]
-
When the container is full, it should be securely sealed and moved to a designated hazardous waste storage area.
3. Final Disposal:
-
The disposal of the hazardous waste must be handled by a certified hazardous waste management vendor in accordance with local, state, and federal regulations.[8][9][10] This typically involves incineration at a permitted facility.[9]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. gerpac.eu [gerpac.eu]
- 6. osha.gov [osha.gov]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
